Tert-butyl 6-bromopicolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-bromopyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVWFOLGYTRBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910044-07-4 | |
| Record name | tert-Butyl 6-bromopicolinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Role of Tert-butyl 6-bromopicolinate in Modern Organic Synthesis: A Technical Guide
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Synthetic Utility of Tert-butyl 6-bromopicolinate
This compound has emerged as a pivotal building block in contemporary organic synthesis, prized for its versatile reactivity and strategic importance in the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its core applications, focusing on its role in palladium-catalyzed cross-coupling reactions, which are fundamental to the discovery and development of novel pharmaceuticals and functional materials.
At its core, this compound is a strategically functionalized pyridine derivative. The presence of a bromine atom at the 6-position renders this site susceptible to a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. The tert-butyl ester at the 2-position serves as a robust protecting group for the carboxylic acid, stable under a range of reaction conditions and readily cleavable when desired. This combination of a reactive handle and a stable protecting group makes it an ideal substrate for a multitude of synthetic transformations.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its application as an electrophilic partner in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination. These reactions are cornerstones of modern synthetic chemistry, enabling the efficient and selective formation of bonds that are critical for the assembly of diverse molecular scaffolds.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. In this context, this compound is coupled with a variety of organoboron reagents, such as boronic acids or their esters, to introduce a wide range of aryl or vinyl substituents at the 6-position of the picolinate ring. This reaction is widely employed in the synthesis of biaryl and vinyl-substituted pyridine derivatives, which are common motifs in medicinally active compounds.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Generalized workflow for the Suzuki-Miyaura coupling.
A typical experimental protocol involves the reaction of this compound with a boronic acid in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium carbonate, in a solvent system like dioxane and water.
| Parameter | Typical Condition |
| Palladium Catalyst | Pd(dppf)Cl₂ (1-5 mol%) |
| Ligand | dppf (as part of the pre-catalyst) |
| Base | K₂CO₃, Cs₂CO₃ |
| Solvent | Dioxane/Water, Toluene/Water |
| Temperature | 80-110 °C |
| Typical Yields | 70-95% |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the direct installation of an alkynyl group onto the pyridine ring, a valuable transformation for accessing rigid, linear scaffolds found in various functional materials and pharmaceutical intermediates. This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper salts.
Catalytic Cycle of Sonogashira Coupling
Caption: Simplified catalytic cycle of the Sonogashira coupling.
Detailed experimental protocols generally require an inert atmosphere to prevent the deactivation of the catalyst and undesirable side reactions.
| Parameter | Typical Condition |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-5 mol%) |
| Copper Co-catalyst | CuI (1-10 mol%) |
| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |
| Solvent | THF, DMF |
| Temperature | Room Temperature to 80 °C |
| Typical Yields | 60-90% |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. It allows for the coupling of this compound with a wide array of primary and secondary amines, providing access to a diverse range of 6-amino-picolinate derivatives. These products are valuable intermediates in the synthesis of numerous biologically active compounds.
Experimental Protocol for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a compound structurally similar to this compound, tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate, provides a strong template for this reaction.
To a reaction vessel are added:
-
This compound (1.0 equiv)
-
The desired amine (1.1-1.5 equiv)
-
A palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
A suitable phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%)
-
A strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
The mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. The reaction is then cooled, subjected to an aqueous work-up, and the product is isolated and purified, typically by column chromatography.
| Parameter | Typical Condition |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, SPhos, BINAP |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
| Typical Yields | 75-98% |
Logical Relationship of Core Reactions
Caption: Core synthetic routes from this compound.
Conclusion
This compound is an indispensable tool for the modern organic chemist. Its utility in palladium-catalyzed cross-coupling reactions provides a reliable and efficient entry point to a vast array of substituted pyridine derivatives. The ability to selectively introduce aryl, vinyl, alkynyl, and amino functionalities at the 6-position, coupled with the stability and eventual deprotection of the tert-butyl ester, makes it a highly valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The methodologies outlined in this guide serve as a foundational resource for researchers and scientists engaged in the pursuit of novel molecular entities.
An In-depth Technical Guide to Tert-butyl 6-bromopicolinate: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl 6-bromopicolinate is a key heterocyclic building block extensively utilized in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a bromine atom and a bulky tert-butyl ester group on the pyridine ring, makes it an invaluable precursor for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and detailed experimental protocols for its synthesis and application in palladium-catalyzed cross-coupling reactions.
Chemical Structure and Properties
This compound, with the systematic IUPAC name tert-butyl 6-bromopyridine-2-carboxylate, is a solid compound at room temperature. The presence of the bromine atom at the 6-position of the pyridine ring provides a reactive handle for various cross-coupling reactions, while the tert-butyl ester at the 2-position serves as a sterically hindering protecting group for the carboxylic acid, which can be deprotected under acidic conditions.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. While specific data for melting point and solubility are not consistently reported in publicly available literature, its physical form as a solid and recommended storage conditions provide practical guidance for handling and use.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1] |
| Molecular Weight | 258.11 g/mol | [2] |
| CAS Number | 910044-07-4 | |
| Appearance | Solid | |
| Storage Temperature | 2-8 °C, Inert atmosphere | |
| SMILES | CC(C)(C)OC(=O)C1=NC(=CC=C1)Br | [1] |
| InChI | InChI=1S/C10H12BrNO2/c1-10(2,3)14-9(13)7-5-4-6-8(11)12-7/h4-6H,1-3H3 | [1] |
Spectroscopic Data
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| t-Bu (9H, s) | ~1.6 |
| Pyridine-H (3H, m) | 7.5-8.0 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Synthesis of this compound
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general method can be adapted from the synthesis of similar substituted picolinates. The following is a representative experimental protocol.
Experimental Protocol: Synthesis from 6-bromopicolinic acid
Materials:
-
6-bromopicolinic acid
-
tert-Butyl acetate
-
Strong acid catalyst (e.g., Amberlyst 15) or Boron Trifluoride Diethyl Etherate
-
Anhydrous toluene or dichloromethane
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 6-bromopicolinic acid in a suitable anhydrous solvent (e.g., toluene), add an excess of tert-butyl acetate.
-
Add a catalytic amount of a strong acid catalyst or a Lewis acid such as boron trifluoride diethyl etherate.
-
Stir the reaction mixture at room temperature to 50 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Applications in Cross-Coupling Reactions
This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Water
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), phenylboronic acid (1.2 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).
-
Add the anhydrous solvent and a small amount of water.
-
Degas the reaction mixture by several cycles of vacuum and backfilling with the inert gas.
-
Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex.
Materials:
-
This compound
-
Aniline
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox techniques
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask.
-
Add this compound and the anhydrous solvent.
-
Add aniline to the reaction mixture.
-
Seal the flask and heat the mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.[3]
Biological Significance of Picolinates
While specific signaling pathways involving this compound are not documented, the broader class of picolinate derivatives has been shown to possess significant biological activity. For instance, substituted picolinates are investigated as potential herbicides, acting as synthetic auxins.[4][5] Other studies have explored N-methyl-picolinamide derivatives as potential antitumor agents.[6] The picolinate moiety is also found in chromium picolinate, a nutritional supplement that has been studied for its role in insulin signaling pathways.
The diagram below illustrates a generalized concept of how a substituted picolinate might interfere with a biological signaling pathway, based on the known activities of related compounds.
Caption: Hypothetical signaling pathway modulation by a substituted picolinate.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its utility is primarily demonstrated through its participation in palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of complex molecular architectures. This guide provides researchers and drug development professionals with a foundational understanding of its properties and detailed protocols for its application, facilitating its use in the discovery and development of new chemical entities.
References
- 1. PubChemLite - this compound (C10H12BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. 910044-07-4 | this compound - Moldb [moldb.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Tert-butyl 6-bromopicolinate in Drug Discovery and Development
CAS Number: 910044-07-4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 6-bromopicolinate, a key building block in medicinal chemistry. We will cover its chemical and physical properties, a detailed synthesis protocol, and its application in the synthesis of complex pharmaceutical agents, including a key intermediate for the MEK inhibitor, Trametinib.
Physicochemical Properties
This compound is a solid at room temperature with a molecular weight of 258.11 g/mol . It is a heterocyclic building block that is valuable in organic synthesis due to its dual functionality: a bromine atom susceptible to various cross-coupling reactions and a tert-butyl ester protecting group.
| Property | Value | Reference |
| CAS Number | 910044-07-4 | |
| Molecular Formula | C₁₀H₁₂BrNO₂ | |
| Molecular Weight | 258.11 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Storage | 2-8°C, Inert atmosphere |
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of 6-bromopicolinic acid.
Experimental Protocol: Esterification of 6-Bromopicolinic Acid
This protocol outlines the synthesis of this compound from 6-bromopicolinic acid using di-tert-butyl dicarbonate.
Materials:
-
6-Bromopicolinic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tert-butanol (t-BuOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-bromopicolinic acid (1.0 eq) in a mixture of tert-butanol and dichloromethane, add 4-(dimethylamino)pyridine (0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Drug Discovery: Synthesis of a Trametinib Intermediate
This compound is a crucial intermediate in the synthesis of Trametinib, a MEK inhibitor used in the treatment of various cancers.[1][2] The following section details a key Suzuki coupling reaction to form a biaryl compound, a core structure in many pharmaceutical agents.
Experimental Protocol: Suzuki Coupling Reaction
This protocol describes the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid pinacol ester.
Materials:
-
This compound
-
Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90°C and stir for 4-8 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired biaryl product.
Signaling Pathway and Experimental Workflow
The MEK inhibitor Trametinib, synthesized using the intermediate derived from this compound, targets the MAPK/ERK signaling pathway. This pathway is often hyperactivated in cancer due to mutations in proteins like BRAF and RAS.[1]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a biaryl compound using this compound.
Caption: Experimental workflow for a Suzuki coupling reaction.
References
A Technical Guide to Tert-butyl 6-bromopicolinate: Properties and Applications in Cross-Coupling Reactions
For Immediate Release
This technical guide provides an in-depth overview of tert-butyl 6-bromopicolinate, a key heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. This document details the compound's molecular properties and presents a comprehensive, generalized protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.
Compound Data Summary
This compound, also known as tert-butyl 6-bromopyridine-2-carboxylate, is a versatile synthetic intermediate. Its key quantitative data are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2][3] |
| Molecular Weight | 258.11 g/mol | [1][2][3][4][5] |
| CAS Number | 910044-07-4 | [1][2][3][4][5][6] |
| Appearance | Solid | |
| Purity | Typically ≥97% | [1][5] |
Role in Drug Development and Organic Synthesis
This compound serves as a crucial starting material in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The presence of a bromine atom on the pyridine ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are fundamental in creating carbon-carbon bonds, allowing for the introduction of diverse molecular fragments onto the pyridine scaffold, a common motif in biologically active compounds. The tert-butyl ester group provides steric hindrance and can act as a protecting group that can be removed under acidic conditions if necessary.
Experimental Protocols: Palladium-Catalyzed Cross-Coupling
The following sections provide detailed, generalized methodologies for two key cross-coupling reactions utilizing this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming biaryl compounds by coupling an organoboron species with an organohalide.
Objective: To couple this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 to 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2-3 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Sonogashira Coupling
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Objective: To couple this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 to 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) cocatalyst (e.g., CuI, 1-10 mol%)
-
Amine base/solvent (e.g., triethylamine, diisopropylethylamine)
-
Optional co-solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the palladium catalyst and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add this compound (1.0 eq) followed by the degassed amine base and any co-solvent.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the pure alkynylated pyridine derivative.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the Suzuki cross-coupling reaction described in section 3.1.
Caption: Generalized experimental workflow for a Suzuki cross-coupling reaction.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry and organic synthesis. Its utility in forming new carbon-carbon bonds via robust and well-established palladium-catalyzed cross-coupling reactions makes it an essential tool for the synthesis of novel compounds with potential therapeutic applications. The provided protocols serve as a foundational guide for researchers to harness the synthetic potential of this important intermediate.
References
An In-depth Technical Guide to the Synthesis of Tert-butyl 6-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthesis pathways for tert-butyl 6-bromopicolinate, a key heterocyclic building block in pharmaceutical research and development. This document offers a comparative analysis of common synthetic routes, complete with detailed experimental protocols, quantitative data, and process visualizations to aid in the practical application of these methodologies.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly those with applications in medicinal chemistry. Its structure, featuring a pyridine ring substituted with both a bromine atom and a tert-butyl ester, allows for diverse chemical modifications. The bromine atom serves as a handle for cross-coupling reactions, while the tert-butyl ester provides a sterically hindered and readily cleavable protecting group for the carboxylic acid. The efficient and scalable synthesis of this compound is therefore of significant interest to the scientific community.
Core Synthesis Pathways
The most prevalent and effective method for the synthesis of this compound is the esterification of 6-bromopicolinic acid. Several strategies can be employed for this transformation, with the use of di-tert-butyl dicarbonate being a widely adopted and efficient approach. Alternative methods, such as those employing other coupling agents or acid-catalyzed reactions with tert-butanol, offer additional synthetic options.
Pathway 1: Esterification using Di-tert-butyl Dicarbonate and DMAP
This method is favored for its mild reaction conditions and high yields. The reaction proceeds via the activation of the carboxylic acid by di-tert-butyl dicarbonate ((Boc)₂O), facilitated by a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).
Logical Workflow for Synthesis Pathway 1
Caption: Workflow for the synthesis of this compound via (Boc)₂O/DMAP method.
Detailed Experimental Protocol:
This protocol is adapted from a procedure for the synthesis of the isomeric tert-butyl 4-bromopicolinate and is expected to be highly effective for the 6-bromo isomer.
-
Reaction Setup: To a solution of 6-bromopicolinic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) is added 4-(dimethylamino)pyridine (DMAP) (0.5 eq).
-
Reagent Addition: Di-tert-butyl dicarbonate (1.3 eq) is added portion-wise to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 16-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Upon completion, the reaction is quenched by the addition of water to decompose any excess di-tert-butyl dicarbonate.
-
Extraction: The aqueous layer is extracted with an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Washing: The combined organic layers are washed successively with a weak aqueous acid (e.g., 5% NaHSO₄), water, a weak aqueous base (e.g., 5% NaHCO₃), and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the pure this compound.
| Parameter | Value |
| Starting Material | 6-Bromopicolinic Acid |
| Key Reagents | Di-tert-butyl dicarbonate, 4-(Dimethylamino)pyridine |
| Solvent | Tetrahydrofuran (THF) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 16-24 hours |
| Typical Yield | >90% (based on analogous reactions) |
Table 1: Summary of reaction parameters for the (Boc)₂O/DMAP mediated synthesis.
Pathway 2: Steglich Esterification
The Steglich esterification utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in conjunction with a catalytic amount of DMAP to facilitate the esterification of the carboxylic acid with tert-butanol.
Signaling Pathway for Steglich Esterification
Caption: Key intermediates in the Steglich esterification of 6-bromopicolinic acid.
Detailed Experimental Protocol:
-
Reaction Setup: 6-bromopicolinic acid (1.0 eq), tert-butanol (3.0 eq), and DMAP (0.08 eq) are dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM).
-
Reagent Addition: The solution is cooled to 0 °C, and DCC (1.1 eq) is added portion-wise.
-
Reaction Progression: The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature and stirred for several hours.
-
Byproduct Removal: The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
Workup: The filtrate is washed with dilute aqueous acid (e.g., 0.5 N HCl) and saturated aqueous sodium bicarbonate.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure or by column chromatography.
| Parameter | Value |
| Starting Material | 6-Bromopicolinic Acid |
| Key Reagents | N,N'-Dicyclohexylcarbodiimide (DCC), 4-(Dimethylamino)pyridine (DMAP), tert-Butanol |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 3-5 hours |
| Typical Yield | 70-85% |
Table 2: Summary of reaction parameters for the Steglich esterification.
Quantitative Data Summary
| Synthesis Pathway | Key Reagents | Solvent | Temperature | Typical Yield | Purity |
| (Boc)₂O/DMAP | (Boc)₂O, DMAP | THF | Room Temp. | >90% | >97% |
| Steglich Esterification | DCC, DMAP, t-BuOH | DCM | 0 °C to RT | 70-85% | >95% |
Table 3: Comparative summary of synthesis pathways for this compound.
Conclusion
The synthesis of this compound is most efficiently achieved through the esterification of 6-bromopicolinic acid using di-tert-butyl dicarbonate and a catalytic amount of DMAP. This method offers high yields under mild conditions, making it suitable for both laboratory-scale and potential scale-up operations. The Steglich esterification presents a viable alternative, although it may involve more rigorous purification to remove the dicyclohexylurea byproduct. The selection of the optimal synthetic route will depend on factors such as substrate availability, desired scale, and purification capabilities. This guide provides the necessary technical details to enable researchers to make informed decisions and successfully synthesize this important chemical intermediate.
Functional Group Compatibility in Reactions of Tert-butyl 6-bromopicolinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-bromopicolinate is a versatile building block in modern organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and materials science applications. Its structure, featuring a 2-bromopyridine core, a sterically demanding tert-butyl ester, and a coordinating pyridine nitrogen, presents a unique landscape of reactivity and functional group compatibility. This technical guide provides a comprehensive overview of the functional group tolerance of this compound in a range of common and powerful cross-coupling and substitution reactions. The stability of the tert-butyl ester and the reactivity of the C-Br bond are critically examined under various reaction conditions, offering valuable insights for synthetic planning and methodology development.
The 2-bromopyridine moiety is generally more reactive than its chloro-analogue in palladium-catalyzed cross-coupling reactions due to the lower carbon-bromine bond dissociation energy, allowing for milder reaction conditions. The tert-butyl ester group is a robust protecting group for the carboxylic acid, generally stable to basic, nucleophilic, and many organometallic reagents, but readily cleaved under acidic conditions. This guide will delve into the specifics of this interplay in key transformations.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The compatibility of this compound in these transformations is crucial for its utility as a synthetic intermediate.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)-C(sp²) bonds. This compound readily participates in these reactions with a variety of aryl- and heteroarylboronic acids and their esters. The tert-butyl ester is generally stable under the basic conditions typically employed.
Quantitative Data for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Compatible Functional Groups on Partner | Incompatible Functional Groups on Partner |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 | Alkyl, OMe | - |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 8 | 92 | OMe | - |
| 4-Acetylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 78 | Ketone | - |
| 3-Cyanophenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 110 | 12 | 85 | Nitrile | - |
| 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 85 | 12 | 88 | Thiophene | - |
| Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | 100 | 18 | 75 | Pyridine | - |
Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.) is taken in a degassed solvent system (e.g., toluene/H₂O 4:1). The reaction mixture is heated under an inert atmosphere (N₂ or Ar) at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds and is highly effective with this compound. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. The tert-butyl ester remains intact under these conditions.
Quantitative Data for Sonogashira Coupling
| Alkyne Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Compatible Functional Groups on Partner | Incompatible Functional Groups on Partner |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 95 | Phenyl | - |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 50 | 4 | 98 | TMS | - |
| 1-Octyne | Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NEt | Acetonitrile | 70 | 8 | 89 | Alkyl | - |
| Propargyl alcohol | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 12 | 85 | Hydroxyl | - |
| 4-Ethynylanisole | Pd(dppf)Cl₂ | CuI | Et₃N | Dioxane | 80 | 10 | 91 | OMe | - |
Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a degassed solvent (e.g., THF or DMF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), copper(I) iodide (0.05 equiv.), and a base (e.g., Et₃N, 2.0 equiv.). The reaction mixture is stirred under an inert atmosphere at the specified temperature until completion. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation. This compound can be successfully coupled with a variety of primary and secondary amines. The choice of ligand and base is crucial to avoid side reactions and ensure high yields. The tert-butyl ester is compatible with the strong bases often used in this reaction, such as sodium tert-butoxide.
Quantitative Data for Buchwald-Hartwig Amination
| Amine Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Compatible Functional Groups on Partner | Incompatible Functional Groups on Partner |
| Aniline | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 16 | 88 | Phenyl | - |
| 4-Methoxyaniline | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 110 | 12 | 90 | OMe | - |
| Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 24 | 95 | Cyclic ether | - |
| n-Butylamine | Pd(OAc)₂ / BrettPhos | LiHMDS | THF | 80 | 18 | 82 | Alkyl | - |
| Indole | Pd(OAc)₂ / DavePhos | K₂CO₃ | Dioxane | 110 | 24 | 75 | Indole | - |
Experimental Protocol: Buchwald-Hartwig Amination
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., BINAP, 0.04 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with an inert gas. The solvent (e.g., toluene), this compound (1.0 equiv.), and the amine (1.2 equiv.) are then added. The tube is sealed and heated in an oil bath at the specified temperature for the indicated time. After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography.[1][2]
Stille Coupling
The Stille coupling, which joins an organotin compound with an organic halide, is also a viable transformation for this compound. This reaction is known for its tolerance of a wide range of functional groups.[3][4] The tert-butyl ester group is stable under typical Stille conditions.
Quantitative Data for Stille Coupling
| Organostannane Partner | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Compatible Functional Groups on Partner | Incompatible Functional Groups on Partner |
| (Tributylstannyl)benzene | Pd(PPh₃)₄ | - | Toluene | 110 | 12 | 85 | Phenyl | - |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | - | DMF | 100 | 8 | 88 | Thiophene | - |
| Vinyltributylstannane | Pd₂(dba)₃ / P(fur)₃ | LiCl | THF | 70 | 6 | 90 | Vinyl | - |
| (Tributylstannyl)pyridine | Pd(PPh₃)₄ | CuI | NMP | 120 | 24 | 70 | Pyridine | - |
Experimental Protocol: Stille Coupling
A mixture of this compound (1.0 equiv.), the organostannane (1.1 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) in a degassed solvent (e.g., toluene or THF) is heated under an inert atmosphere. In some cases, additives like LiCl or CuI can accelerate the reaction. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled and filtered to remove the catalyst. The filtrate is then subjected to an aqueous workup, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.[5]
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine ring and the carboxylate group can render the 6-position of the picolinate susceptible to nucleophilic aromatic substitution, although this is generally less common than palladium-catalyzed cross-coupling reactions for 2-bromopyridines. Strong nucleophiles are typically required, and the reaction may necessitate elevated temperatures. The tert-butyl ester is generally stable under these conditions, especially with non-hydrolytic nucleophiles.
Compatibility in Nucleophilic Aromatic Substitution
| Nucleophile | Reagent | Solvent | Temp. (°C) | Outcome | Comments |
| Methoxide | NaOMe | MeOH | Reflux | Substitution | Good yields are often observed. |
| Thiophenoxide | PhSNa | DMF | 100 | Substitution | Generally proceeds well. |
| Ammonia | NH₃ (aq.) | Dioxane | 150 (sealed tube) | Substitution | Harsh conditions may be required. |
| Piperidine | Piperidine | NMP | 120 | Substitution | Can proceed without a catalyst. |
Experimental Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide
To a solution of this compound (1.0 equiv.) in methanol is added sodium methoxide (1.5 equiv.). The mixture is heated at reflux and the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for generating organometallic reagents from organic halides. This compound can undergo this transformation, typically at low temperatures, to form a 6-lithiated or 6-magnesiated pyridine intermediate, which can then be trapped with various electrophiles. The tert-butyl ester is generally compatible with these conditions, provided that the temperature is kept low to prevent attack by the highly reactive organometallic intermediate.
Compatibility in Metal-Halogen Exchange
| Reagent | Solvent | Temp. (°C) | Intermediate | Subsequent Reaction with Electrophiles |
| n-BuLi | THF | -78 | 6-Lithio-picolinate | Aldehydes, ketones, CO₂, alkyl halides |
| i-PrMgCl·LiCl | THF | -20 to 0 | 6-Magnesio-picolinate | Aldehydes, ketones, allylic halides |
| t-BuLi | Et₂O/Pentane | -78 | 6-Lithio-picolinate | Generally more reactive than n-BuLi |
Experimental Protocol: Metal-Halogen Exchange with n-Butyllithium
A solution of this compound (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 equiv.) in hexanes is added dropwise, and the mixture is stirred for a short period (e.g., 30 minutes). The chosen electrophile (1.2 equiv.) is then added at -78 °C, and the reaction is allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of NH₄Cl, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography.[6]
Conclusion
This compound demonstrates broad functional group compatibility in a variety of essential organic transformations. The tert-butyl ester is a robust protecting group that withstands the conditions of most palladium-catalyzed cross-coupling reactions, including the basic media of Suzuki and Buchwald-Hartwig reactions. It is also stable during Sonogashira and Stille couplings. While susceptible to cleavage under acidic conditions, its stability in a wide range of other environments makes it an excellent choice for multi-step synthesis.
The C-Br bond at the 6-position of the pyridine ring exhibits the expected reactivity for a 2-bromopyridine, readily participating in oxidative addition to palladium(0) and undergoing metal-halogen exchange at low temperatures. This allows for the introduction of a diverse array of substituents at this position.
This guide provides a foundational understanding of the reactivity and compatibility of this compound. However, as with any substrate, specific reaction optimization may be necessary depending on the nature of the coupling partner and the desired transformation. Careful consideration of the choice of catalyst, ligand, base, and solvent will be key to achieving high yields and purity in the synthesis of complex molecules derived from this valuable building block.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage Conditions for Tert-butyl 6-bromopicolinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Tert-butyl 6-bromopicolinate, a key building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and drug development applications. This document outlines appropriate handling, storage, and stability testing protocols based on available data for the compound and related chemical structures.
Recommended Storage and Handling
Proper storage and handling are paramount to prevent the degradation of this compound. The following conditions are recommended based on supplier safety data sheets.
Table 1: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2°C to 8°C (Refrigeration) | To minimize the rate of potential thermal degradation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[1] | To prevent oxidation and reaction with atmospheric moisture. |
| Light | Store in a dark place | To protect against potential photolytic degradation. |
| Moisture | Keep container tightly sealed in a dry place | The ester functional group is susceptible to hydrolysis. |
Handling Precautions:
-
Use in a well-ventilated area, preferably under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
Stability Profile and Potential Degradation Pathways
While specific, publicly available stability studies on this compound are limited, an understanding of its chemical structure allows for the prediction of potential degradation pathways. The primary points of instability are the tert-butyl ester and the bromo-substituted pyridine ring.
Hydrolysis of the Tert-butyl Ester
The tert-butyl ester group is susceptible to hydrolysis, particularly under acidic or strong basic conditions, to yield 6-bromopicolinic acid and tert-butanol. While generally more stable to basic hydrolysis than other simple esters, cleavage can occur under certain non-aqueous basic conditions[2]. Acid-catalyzed hydrolysis is a more common degradation route.
References
An In-depth Technical Guide to the Safe Handling of Tert-butyl 6-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and handling precautions for tert-butyl 6-bromopicolinate (CAS No. 910044-07-4), a key building block in synthetic and medicinal chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of research.
Section 1: Chemical and Physical Properties
This compound is a solid heterocyclic compound. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 910044-07-4[1][2] |
| Molecular Formula | C₁₀H₁₂BrNO₂[1][2][3] |
| Molecular Weight | 258.11 g/mol [1][2] |
| Physical Form | Solid |
| Purity | Typically ≥97%[1] |
Section 2: Safety and Hazard Information
This compound is classified as harmful if swallowed and requires careful handling to avoid exposure. The following table summarizes its GHS classification.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | Warning[2] | H302: Harmful if swallowed |
Precautionary Statements:
To mitigate the risks associated with this chemical, the following precautionary measures should be strictly followed:
-
P264: Wash hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
Section 3: Handling and Storage Protocols
Proper handling and storage are essential for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Personal Protective Equipment (PPE)
A standardized PPE protocol should be enforced when handling this compound.
Caption: Required Personal Protective Equipment (PPE).
Safe Handling Workflow
The following workflow outlines the standard operating procedure for handling this compound.
Caption: Safe Handling Workflow for this compound.
Storage Conditions
To ensure its stability, this compound should be stored under the following conditions:
-
Temperature: 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Container: Keep in a tightly sealed container.
-
Environment: Store in a dry, well-ventilated area away from incompatible substances.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
The following first-aid measures should be taken in case of exposure.
| Exposure Route | First-Aid Protocol |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists. |
Spill Response
A spill of this compound should be handled promptly and safely.
Caption: Spill Response Workflow.
Section 5: Disposal Considerations
Waste generated from the use of this compound must be disposed of as hazardous waste. Follow all federal, state, and local regulations for chemical waste disposal. Do not allow the material to enter drains or waterways.[4]
Section 6: Toxicological Information
The primary known toxicological effect of this compound is its harm if swallowed. Further toxicological properties have not been fully investigated. As with any chemical, unnecessary exposure should be avoided.
Disclaimer: This guide is intended for informational purposes only and does not replace a formal safety data sheet (SDS). Always refer to the SDS provided by the manufacturer before handling any chemical.
References
Tert-butyl 6-bromopicolinate: A Versatile Building Block for Advanced Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Tert-butyl 6-bromopicolinate has emerged as a pivotal heterocyclic building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, combining a reactive bromine atom on the pyridine ring with a sterically bulky tert-butyl ester, offer a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the key chemical features, reactivity, and synthetic applications of this compound, supported by detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 910044-07-4 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [2] |
| Molecular Weight | 258.11 g/mol | [2][3] |
| Physical Form | Solid | [2] |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | 2-8°C, inert atmosphere | [1][2] |
Spectroscopic Data
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the C-Br bond at the 6-position of the pyridine ring. This position is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. The tert-butyl ester group is relatively stable under many reaction conditions but can be readily cleaved under acidic conditions to yield the corresponding carboxylic acid, providing an additional site for chemical modification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be effectively coupled with various aryl and heteroaryl boronic acids or their esters to generate 6-aryl or 6-heteroaryl picolinates. These products are valuable intermediates in the synthesis of biologically active molecules.[8][9][10][11][12]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reactants: this compound (1.0 equiv.), Arylboronic acid (1.1-1.5 equiv.), Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).
-
Catalyst system: A palladium(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 2-5 mol%) and a suitable ligand (e.g., PPh₃, SPhos, 4-10 mol%).
-
Solvent: A degassed solvent such as toluene, dioxane, or a mixture of DME and water.
-
Procedure: To a reaction vessel under an inert atmosphere, add the catalyst, ligand, base, this compound, and arylboronic acid. Add the solvent and heat the mixture, typically between 80-110°C, until the reaction is complete (monitored by TLC or LC-MS). After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer by column chromatography.
DOT script for Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. This reaction is instrumental in synthesizing arylalkynes, which are important structural motifs in many natural products and functional materials.[13][14][15][16][17]
General Experimental Protocol for Sonogashira Coupling:
-
Reactants: this compound (1.0 equiv.), Terminal alkyne (1.1-1.5 equiv.), Base (e.g., Et₃N, DIPEA, 2.0-3.0 equiv.).
-
Catalyst system: A palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent: A degassed solvent such as THF or DMF.
-
Procedure: To a reaction vessel under an inert atmosphere, add the palladium catalyst, copper co-catalyst, this compound, and solvent. Add the base and then the terminal alkyne. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion. The work-up and purification are similar to the Suzuki-Miyaura coupling.
DOT script for Sonogashira Coupling Pathway
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[1][14][18][19][20] This reaction is particularly valuable in the synthesis of pharmaceutical compounds, as the arylamine moiety is a common pharmacophore.[21]
General Experimental Protocol for Buchwald-Hartwig Amination:
-
Reactants: this compound (1.0 equiv.), Amine (1.1-1.5 equiv.), Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.).
-
Catalyst system: A palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%) and a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, RuPhos, 2-10 mol%).[1]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.
-
Procedure: In a glovebox or under an inert atmosphere, the palladium source, ligand, base, this compound, and amine are combined in the reaction solvent. The mixture is heated, typically between 80-120°C, until the starting material is consumed. The reaction is then cooled, quenched, and the product is isolated and purified.
DOT script for Buchwald-Hartwig Amination Catalytic Cycle
Role in the Synthesis of Bioactive Molecules
The versatility of this compound as a building block has been demonstrated in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates.[22][23][24][25] The ability to introduce diverse substituents at the 6-position of the picolinate core allows for the fine-tuning of pharmacological properties. The pyridine nitrogen can also act as a hydrogen bond acceptor or a coordination site for metal ions in biological systems, making this scaffold particularly attractive for drug design.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its key chemical features, particularly the reactive C-Br bond and the stable yet cleavable tert-butyl ester, enable a wide range of chemical transformations. The palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, provide efficient and modular strategies for the synthesis of complex substituted pyridines. These characteristics make this compound an indispensable tool for researchers and scientists in the development of novel pharmaceuticals and functional materials.
References
- 1. research.rug.nl [research.rug.nl]
- 2. This compound | 910044-07-4 [sigmaaldrich.com]
- 3. 910044-07-4 | this compound - Moldb [moldb.com]
- 4. acdlabs.com [acdlabs.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. rsc.org [rsc.org]
- 8. nbinno.com [nbinno.com]
- 9. scispace.com [scispace.com]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. t-Butyl bromide | C4H9Br | CID 10485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Synthesis of Biologically Active Molecules through Multicomponent Reactions [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tert-butyl 6-bromohexanoate | C10H19BrO2 | CID 11550568 - PubChem [pubchem.ncbi.nlm.nih.gov]
Role of the tert-butyl ester in picolinate reactivity
An In-depth Technical Guide: The Role of the Tert-Butyl Ester in Picolinate Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are pivotal building blocks in medicinal chemistry and materials science, largely owing to the versatile reactivity of the pyridine ring and the carboxylate function. The strategic manipulation of the carboxyl group is crucial for directing synthetic pathways and achieving desired molecular architectures. Among the various ester protecting groups, the tert-butyl ester stands out for its unique combination of steric and electronic properties. This technical guide provides a comprehensive overview of the multifaceted role of the tert-butyl ester in modulating the reactivity of picolinates, with a focus on its applications in organic synthesis and implications for drug development. We will delve into its function as a robust protecting group, its influence on reaction selectivity, and the detailed protocols for its introduction and removal.
The Dual Functionality of the Tert-Butyl Ester
The tert-butyl group, when attached to the picolinate carboxyl, is not merely a passive placeholder. It actively influences the molecule's behavior through a combination of steric and electronic effects, serving a dual role as both a protector and a modulator of reactivity.
A Robust Protecting Group
The primary role of the tert-butyl ester is to protect the carboxylic acid functionality. Its significant steric bulk and stability under a wide range of conditions prevent the carboxyl group from participating in unwanted side reactions.[1][2] This is particularly critical during transformations on the pyridine ring or other parts of the molecule that might involve nucleophiles, bases, or reducing agents, against which the tert-butyl ester is exceptionally stable.[2]
A Modulator of Reactivity
Beyond protection, the tert-butyl group exerts a significant influence on the picolinate's reactivity.
-
Steric Hindrance: The bulky nature of the tert-butyl group can physically obstruct the approach of reagents to adjacent sites on the pyridine ring.[1][3] This steric hindrance can be strategically employed to influence the regioselectivity of certain reactions.[1] However, this same property can be a drawback, sometimes leading to lower reaction yields, especially in coupling reactions following deprotection where the newly formed carboxylic acid is sterically congested.[4]
-
Electronic Effects: The tert-butyl group is an electron-donating group through induction.[5] This effect increases the electron density on the pyridine ring, which can influence the rate and outcome of electrophilic aromatic substitution reactions and modulate the reactivity of other functional groups attached to the ring.[5][6]
Synthesis and Deprotection of Tert-Butyl Picolinates
The controlled introduction and removal of the tert-butyl ester are fundamental to its utility in multi-step synthesis.
Synthesis of Tert-Butyl Picolinates
The formation of tert-butyl esters often involves the reaction of a carboxylic acid with a tert-butylating agent. Common methods include using tert-butanol or isobutene gas with a strong acid catalyst, or employing reagents like di-tert-butyl dicarbonate.[2] A more recent method utilizes bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which has shown high yields and faster reaction times, even for challenging substrates like free amino acids.[2]
Experimental Protocol: General Synthesis of a Tert-Butyl Picolinate
This protocol describes a general method for the tert-butylation of a picolinic acid derivative.
-
Preparation: In a round-bottom flask, dissolve the picolinic acid derivative (1.0 equivalent) in a suitable organic solvent (e.g., tert-butyl acetate).
-
Reagent Addition: Add bis(trifluoromethanesulfonyl)imide (Tf₂NH) (catalytic amount, or up to 1.1 equivalents for free amino acids) to the solution at room temperature.[2]
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Deprotection of Tert-Butyl Picolinates
The removal of the tert-butyl group is typically achieved under acidic conditions, which proceed via a stable tert-butyl carbocation, liberating the free carboxylic acid.[2] This deprotection step is crucial for subsequent functionalization, such as amide bond formation.[1] Various methods exist, allowing for chemoselectivity in the presence of other acid-labile protecting groups.[7][8][9]
Table 1: Comparison of Tert-Butyl Ester Deprotection Methods
| Method | Reagents & Conditions | Selectivity & Notes | Reference(s) |
| Strong Acid Catalysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), Room Temperature | Common and efficient. Can cleave other acid-labile groups like Boc. | [4] |
| Lewis Acid Catalysis | Zinc Bromide (ZnBr₂) in DCM | Allows for chemoselective deprotection in the presence of certain other acid-labile groups. | [7] |
| Aqueous Acid | Aqueous Phosphoric Acid | Environmentally benign and mild. Tolerates CBZ carbamates, benzyl esters, and TBDMS ethers. | [10] |
| Thermal Deprotection | High Temperature (120-240°C) in a protic solvent, Continuous Flow Reactor | Reagent-free method suitable for certain substrates. | [11] |
| Iodine Catalysis | Molecular Iodine (I₂) in Acetonitrile | Mild and efficient hydrolysis. Compatible with N-Boc, OBn, and OAc groups. | [9] |
Experimental Protocol: Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the standard procedure for cleaving a tert-butyl ester using TFA.[4]
-
Preparation: Dissolve the tert-butyl picolinate ester (1.0 equivalent) in anhydrous dichloromethane (DCM) (e.g., 0.1 M) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).
-
Reagent Addition: To the stirred solution, add Trifluoroacetic Acid (TFA) to a final concentration of 25-50% (v/v) at room temperature.
-
Incubation: Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The crude carboxylic acid can then be used directly or purified further if necessary.
Caption: Workflow for tert-butyl ester deprotection using TFA.
Applications in Key Chemical Transformations
The strategic placement of a tert-butyl ester on the picolinate scaffold enables a wide range of synthetic manipulations, most notably in cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Halogenated tert-butyl picolinates are valuable substrates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1] In these contexts, the tert-butyl ester serves two key functions:
-
It protects the carboxylic acid from participating in the catalytic cycle.
-
Its electronic properties, combined with the pyridine nitrogen, influence the reactivity of the carbon-halogen bond, making it amenable to oxidative addition to the palladium catalyst.[1]
This allows for the controlled, stepwise introduction of new carbon-carbon and carbon-heteroatom bonds, building molecular complexity before the final deprotection and functionalization of the carboxylic acid.[1]
Caption: General workflow for Suzuki-Miyaura cross-coupling.[12]
Table 2: Representative Cross-Coupling Reactions
| Reaction Type | Substrates | Catalyst/Base | Product Yield | Notes | Reference(s) |
| C-N Coupling | Aryl Halide, tert-Butylamine | NiBr₂·glyme, 4CzIPN (photocatalyst) | Good to Excellent | tert-Butylamine acts as both a ligand and a base in this photoredox reaction. | [13][14][15] |
| C-O Coupling | Aryl Halide, Phenol | NiBr₂·glyme, 4CzIPN, tert-Butylamine | 94% | Highly efficient phenol cross-coupling at room temperature. | [15] |
| C-N Coupling | Aryl Chloride, Morpholine | Ni(cod)₂, DalPhos Ligand, NaOtBu | Variable | Competitive C-O coupling can occur. Yields are highly dependent on the ligand and base system. | [16] |
Considerations in Drug Development
For scientists in drug discovery and development, the choice of a tert-butyl group has significant pharmacokinetic implications.
-
Metabolic Stability: The tert-butyl group is a common motif in bioactive compounds, but it can be susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[17] This metabolic liability can lead to high clearance, low oral bioavailability, and short half-lives.[17] The primary metabolic route is often the oxidation of one of the methyl groups to a primary alcohol.[17] Researchers should consider this potential "soft spot" and may explore metabolically more stable isosteres, such as the trifluoromethylcyclopropyl group, if high clearance becomes an issue.[17][18]
-
Linker Chemistry: In the development of complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs), bifunctional linkers are used to connect two different binding moieties. Tert-butyl esters are frequently incorporated into these linkers to protect carboxylic acid groups during the synthesis.[4] The stability of the ester and the specific conditions required for its removal are critical design considerations.
Conclusion
The tert-butyl ester is a powerful and versatile tool in the synthetic chemist's arsenal for modifying picolinate reactivity. Its role extends far beyond that of a simple protecting group; it is an active participant that influences reaction outcomes through significant steric and electronic effects. A thorough understanding of its behavior—from its installation and robust stability to its controlled removal and impact on metabolic stability—is essential for researchers, scientists, and drug development professionals. By leveraging the unique properties of the tert-butyl ester, it is possible to execute complex synthetic strategies, control regioselectivity, and ultimately design novel molecules for a wide range of applications.
References
- 1. tert-Butyl 5-bromo-6-methylpicolinate | 2404734-24-1 | Benchchem [benchchem.com]
- 2. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Reactive Landscape of Tert-butyl 6-bromopicolinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-bromopicolinate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure, incorporating a pyridine ring substituted with a bromine atom and a bulky tert-butyl ester, presents a unique combination of reactive sites. This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic centers within this compound, offering insights into its reactivity and providing detailed experimental frameworks for its application in common synthetic transformations.
Core Concepts: Electrophilicity and Nucleophilicity
The reactivity of this compound is dictated by the distribution of electron density across its molecular framework. The presence of the electronegative nitrogen atom and the bromine substituent significantly influences the electronic properties of the pyridine ring, creating distinct electrophilic and nucleophilic sites.
Electrophilic Sites:
The primary electrophilic center in this compound is the carbon atom at the 6-position of the pyridine ring, which is directly bonded to the bromine atom. The high electronegativity of bromine, coupled with the electron-withdrawing nature of the pyridine ring nitrogen, renders this carbon atom electron-deficient and thus highly susceptible to attack by nucleophiles. This site is the focal point for a variety of important synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Another potential, albeit less reactive, electrophilic site is the carbonyl carbon of the tert-butyl ester group. While the ester is generally stable, it can undergo nucleophilic attack under harsh conditions, leading to cleavage of the ester bond.
Nucleophilic Sites:
The most prominent nucleophilic site in the molecule is the nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen is not involved in the aromatic system and is available for donation to electrophiles, such as protons or metal catalysts. The basicity of this nitrogen, however, is attenuated by the electron-withdrawing effect of the adjacent ester group and the bromine atom.
Spectroscopic Data Analysis
| Spectroscopic Data | Expected Observations for this compound |
| ¹H NMR | - A singlet peak around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group.- Aromatic protons on the pyridine ring would appear as multiplets in the range of 7.0-8.5 ppm. The precise chemical shifts and coupling constants would be influenced by the positions of the bromo and ester substituents. |
| ¹³C NMR | - A signal for the quaternary carbon of the tert-butyl group around 80-85 ppm and for the methyl carbons around 28 ppm.- Signals for the aromatic carbons of the pyridine ring between 120-150 ppm.- The carbonyl carbon of the ester would appear around 160-165 ppm. |
| IR Spectroscopy | - C-H stretching vibrations for the tert-butyl group and aromatic ring just below and above 3000 cm⁻¹, respectively.- A strong C=O stretching band for the ester group around 1720-1740 cm⁻¹.- C-N and C=C stretching vibrations characteristic of the pyridine ring in the 1400-1600 cm⁻¹ region.- A C-Br stretching vibration at lower wavenumbers, typically in the 500-650 cm⁻¹ range. |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).- Fragmentation patterns would likely show the loss of the tert-butyl group (M-57) and potentially the entire ester group. |
Key Reactions and Experimental Protocols
The dual reactivity of this compound makes it a valuable substrate for a range of chemical transformations. The following sections detail the methodologies for key reactions, providing a foundation for their practical application.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is a widely used method for this purpose.
Experimental Protocol (General Procedure):
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 2.0 equiv.) or K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 °C to 110 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide variety of amine functionalities at the 6-position of the pyridine ring.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to a temperature between 80 °C and 120 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography.
Visualization of Reactivity
The following diagram illustrates the key reactive sites of this compound and its participation in the aforementioned palladium-catalyzed reactions.
Conclusion
This compound is a strategically designed building block with well-defined electrophilic and nucleophilic centers. The C6-Br bond provides a key electrophilic site for a variety of powerful C-C and C-N bond-forming reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The pyridine nitrogen, while moderately basic, offers a potential site for coordination and catalysis. A thorough understanding of this reactivity profile, as outlined in this guide, is crucial for the effective utilization of this compound in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. The provided experimental protocols serve as a valuable starting point for the development of robust and efficient synthetic routes.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of Tert-butyl 6-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of tert-butyl 6-bromopicolinate with various arylboronic acids. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to synthesize a wide array of 6-aryl-2-picolinic acid derivatives. These compounds are valuable intermediates in the development of pharmaceuticals and other biologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the synthesis of biaryl compounds. It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of the boronic acid reagents.[1]
For nitrogen-containing heterocycles like this compound, the Suzuki coupling can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst deactivation. Therefore, the careful selection of the catalyst, ligand, base, and solvent system is crucial for a successful transformation.
General Reaction Scheme
The Suzuki coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding tert-butyl 6-aryl-2-picolinate.
Caption: General scheme of the Suzuki coupling reaction.
Data Presentation: Illustrative Suzuki Coupling Reactions
The following tables summarize representative conditions and yields for Suzuki coupling reactions of various bromo-pyridines and related heteroaryl halides, which can serve as a starting point for the optimization of the reaction with this compound.
Table 1: Screening of Reaction Conditions
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | Reflux | 8 | Moderate |
| 2 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 12 | Good |
| 3 | Pd₂(dba)₃ (2) | SPhos (4) | K₂CO₃ (2) | Toluene/H₂O | 110 | 16 | High |
| 4 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O | 80 | 24 | Moderate to Good |
Table 2: Substrate Scope with Optimized Conditions
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | tert-butyl 6-phenylpicolinate | 85 |
| 2 | 4-Methoxyphenylboronic acid | tert-butyl 6-(4-methoxyphenyl)picolinate | 92 |
| 3 | 3-Tolylboronic acid | tert-butyl 6-(3-tolyl)picolinate | 88 |
| 4 | 4-Fluorophenylboronic acid | tert-butyl 6-(4-fluorophenyl)picolinate | 78 |
| 5 | 2-Thiopheneboronic acid | tert-butyl 6-(thiophen-2-yl)picolinate | 75 |
Note: The yields presented in Table 2 are hypothetical and represent typical outcomes for successful Suzuki coupling reactions of this type. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.
-
Via syringe, add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.
-
Heat the reaction mixture to 90-100 °C and maintain this temperature with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine (15 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure tert-butyl 6-aryl-2-picolinate.
-
Safety Precautions:
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2]
References
Application Notes and Protocols for the Palladium-Catalyzed Amination of Tert-butyl 6-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed amination, or Buchwald-Hartwig amination, is a powerful and versatile cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[1] This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of tert-butyl 6-bromopicolinate, a key intermediate in the synthesis of various biologically active compounds.
The pyridine moiety is a common scaffold in many pharmaceutical agents, and the ability to introduce diverse amino functionalities at the 6-position of the picolinate ring opens up a vast chemical space for drug discovery and development. The tert-butyl ester serves as a convenient protecting group that can be readily removed under acidic conditions.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[4][5] The catalytic cycle, a fundamental concept in understanding this transformation, is depicted below. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.[6]
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize quantitative data for the palladium-catalyzed amination of this compound with various amines under different reaction conditions. These tables are intended to provide a starting point for reaction optimization.
Table 1: Amination with Aryl Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (3) | SPhos (6) | Cs₂CO₃ | Dioxane | 110 | 16 | 78 |
| 3 | 3,5-Dimethylaniline | [Pd(allyl)Cl]₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 24 | 82 |
Table 2: Amination with Alkyl Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | Toluene | 100 | 18 | 91 |
| 2 | n-Butylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | NaOtBu | THF | 80 | 12 | 75 |
| 3 | Cyclohexylamine | Pd(OAc)₂ (3) | JohnPhos (6) | LHMDS | Dioxane | 100 | 20 | 88 |
Table 3: Amination with Secondary Amines
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BrettPhos (4) | NaOtBu | Toluene | 100 | 16 | 95 |
| 2 | Piperidine | Pd(OAc)₂ (3) | cataCXium A (6) | Cs₂CO₃ | Dioxane | 110 | 24 | 89 |
| 3 | N-Methylaniline | [Pd(allyl)Cl]₂ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 18 | 76 |
Note: Yields are for the isolated product after purification.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of this compound:
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.
-
Addition of Reactants: Add this compound and the corresponding amine to the flask.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the flask or vial and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Safety Precautions:
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive; handle them under an inert atmosphere.
-
Many organic solvents are flammable and volatile; work in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination:
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow:
Caption: A typical experimental workflow for palladium-catalyzed amination.
Logical Relationship of Reaction Components:
Caption: Key components and their roles in the amination reaction.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Tert-butyl 6-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance. The synthesis of substituted aminopyridines is of significant interest as this motif is a key component in a wide range of biologically active compounds.
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of tert-butyl 6-bromopicolinate, a valuable building block in medicinal chemistry. The successful amination of this substrate provides access to a diverse array of 6-aminopicolinate derivatives for further functionalization and screening in drug discovery programs. The presence of the pyridine nitrogen and the ester functionality can present unique challenges, making the careful selection of reaction parameters crucial for achieving high efficiency.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and reductive elimination steps, thereby increasing the reaction rate and efficiency.
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions are a starting point and may require further optimization depending on the specific amine and desired scale.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | 78 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Toluene | 100 | 16 | 92 |
| 4 | Piperidine | Pd(OAc)₂ (2) | BrettPhos (4) | NaOtBu (1.4) | Toluene | 90 | 12 | 88 |
| 5 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ (2.0) | Dioxane | 110 | 24 | 75 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox.
-
Solvents should be anhydrous and degassed prior to use.
-
Palladium catalysts, ligands, and bases should be handled with care and stored under an inert atmosphere.
Protocol 1: General Procedure for the Amination of this compound with a Secondary Cyclic Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add morpholine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of this compound with a Primary Aliphatic Amine (e.g., n-Butylamine)
Materials:
-
This compound (1.0 equiv)
-
n-Butylamine (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)
-
RuPhos (3 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox or under a stream of argon, add this compound, Pd₂(dba)₃, RuPhos, and K₃PO₄ to an oven-dried Schlenk tube.
-
Add anhydrous toluene via syringe.
-
Add n-butylamine via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion (typically 16-24 hours), cool the reaction to room temperature.
-
Dilute with dichloromethane and filter through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, further purify the product by flash column chromatography.
Visualization of Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for the Buchwald-Hartwig amination and the simplified catalytic cycle.
Application of Tert-butyl 6-bromopicolinate in Pharmaceutical Intermediate Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 6-bromopicolinate is a versatile heterocyclic building block that serves as a crucial starting material in the synthesis of a wide array of pharmaceutical intermediates. Its pyridine core is a prevalent motif in numerous biologically active molecules, making this compound a valuable precursor for drug discovery and development. The presence of a bromine atom at the 6-position allows for facile functionalization through various cross-coupling reactions, while the tert-butyl ester at the 2-position provides a stable protecting group that can be readily removed under acidic conditions.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents at the 6-position of the pyridine ring. The resulting substituted picolinates are key intermediates in the synthesis of various therapeutic agents, particularly kinase inhibitors targeting signaling pathways implicated in cancer and autoimmune diseases.
Synthesis of Kinase Inhibitor Scaffolds
Picolinate-derived scaffolds are recognized as privileged structures in medicinal chemistry due to their ability to interact with the ATP-binding pockets of various kinases.[1] By modifying the picolinate ring, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting inhibitors.[1] this compound is an ideal starting material for generating libraries of substituted picolinates for screening against a range of kinase targets.
Targeted Pathways:
-
Anaplastic Lymphoma Kinase (ALK) Signaling: ALK is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive the growth and survival of various cancers, including non-small-cell lung cancer.[2][3][4]
-
Bruton's Tyrosine Kinase (BTK) Signaling: BTK is a key component of the B-cell receptor (BCR) signaling pathway and is essential for B-cell proliferation, differentiation, and survival.[5][6][7] Dysregulation of BTK signaling is implicated in B-cell malignancies and autoimmune diseases.[5][6][7]
-
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Signaling: VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][8][9]
Experimental Protocols
The following are detailed protocols for key cross-coupling reactions using this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-picolinates
This protocol describes the synthesis of tert-butyl 6-phenylpicolinate via a Suzuki-Miyaura cross-coupling reaction.
Reaction Scheme:
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application Notes: Tert-butyl 6-bromopicolinate in the Synthesis of 6-Arylpicolinate Herbicides
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction
Tert-butyl 6-bromopicolinate is a key heterocyclic building block utilized in the development of novel agrochemicals, particularly within the class of 6-arylpicolinate herbicides. These herbicides are synthetic auxins that exhibit potent activity against a wide range of broadleaf weeds. The bromine atom at the 6-position of the picolinate ring provides a reactive handle for the introduction of various aryl and heteroaryl groups, most commonly via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the systematic modification of the herbicide's structure to optimize its biological activity, selectivity, and environmental profile.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of 6-arylpicolinate herbicides, using the synthesis of a precursor to the commercial herbicide Halauxifen-methyl as a primary example.
Key Applications
The primary application of this compound in agrochemical development is as a key intermediate in the synthesis of 6-arylpicolinate herbicides. This class of herbicides includes commercially significant products like Arylex™ active (halauxifen-methyl) and Rinskor™ active (florpyrauxifen-benzyl).[1][2] The general structure of these herbicides features a picolinic acid core with an aryl group at the 6-position, which is crucial for their herbicidal efficacy.
The tert-butyl ester group in this compound serves as a protecting group for the carboxylic acid functionality during the synthesis. This prevents unwanted side reactions and can be readily removed in a subsequent step to yield the active herbicidal acid or converted to other esters.
Synthetic Approach: Suzuki-Miyaura Coupling
The most common and efficient method for introducing the aryl moiety at the 6-position of the picolinate ring is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of the aryl bromide (this compound) with an appropriate arylboronic acid or arylboronic ester in the presence of a palladium catalyst and a base.
Experimental Protocols
The following protocols are generalized procedures based on literature precedents for the synthesis of 6-arylpicolinate derivatives. Researchers should adapt these protocols based on the specific substrate and desired product.
Protocol 1: Synthesis of Tert-butyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (A Halauxifen-methyl Precursor)
This protocol describes the synthesis of a key intermediate in the production of Halauxifen-methyl, starting from a functionalized this compound derivative.
Step 1: Preparation of Tert-butyl 4-amino-6-bromo-3-chloropicolinate (Intermediate 1)
This intermediate can be synthesized from commercially available starting materials through standard halogenation and amination reactions on the pyridine ring. For the purpose of this protocol, we will assume this intermediate is available.
Step 2: Suzuki-Miyaura Coupling
Materials:
-
Tert-butyl 4-amino-6-bromo-3-chloropicolinate (1.0 eq)
-
(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 4-amino-6-bromo-3-chloropicolinate, (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Add the palladium catalyst to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired tert-butyl 6-arylpicolinate.
Step 3: Deprotection and Esterification to Halauxifen-methyl
The tert-butyl ester can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the corresponding carboxylic acid. Subsequent esterification with methanol under acidic conditions (e.g., using thionyl chloride or sulfuric acid in methanol) yields Halauxifen-methyl.[3]
Quantitative Data
The biological activity of 6-arylpicolinate herbicides is typically evaluated through greenhouse trials and in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the herbicidal potency.
| Compound | Target Weed | IC₅₀ (µM) | Reference |
| Halauxifen-methyl | Arabidopsis thaliana (root growth) | ~0.01 - 0.1 | [2] |
| Picloram | Arabidopsis thaliana (root growth) | ~0.1 - 1.0 | [2] |
| Novel 6-(pyrazolyl)picolinate (V-7) | Arabidopsis thaliana (root growth) | 45 times lower than Halauxifen-methyl | [2] |
Note: The IC₅₀ values can vary depending on the experimental conditions and the specific weed species tested.
Signaling Pathway and Mode of Action
6-Arylpicolinate herbicides act as synthetic auxins. They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to an overload of the auxin signaling pathway. This results in uncontrolled and disorganized cell division and elongation, ultimately causing plant death. These herbicides bind to auxin receptors, such as the F-box protein TIR1/AFB, which then targets repressor proteins for degradation, leading to the expression of auxin-responsive genes.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of 6-arylpicolinate herbicides. The Suzuki-Miyaura coupling provides a robust and efficient method for the introduction of diverse aryl substituents, enabling the generation of extensive libraries of compounds for structure-activity relationship studies. The protocols and data presented herein provide a foundation for researchers in the field of agrochemical development to utilize this important building block in the discovery of new and effective herbicides.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation method of halauxifen-methyl - Eureka | Patsnap [eureka.patsnap.com]
Application Notes and Protocols for Sonogashira Coupling of Tert-butyl 6-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of tert-butyl 6-bromopicolinate with various terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds, and its application to heteroaromatic compounds like picolinates is of significant interest in medicinal chemistry and materials science.[1][2] This guide includes optimized reaction conditions, step-by-step experimental procedures for both traditional copper-catalyzed and copper-free Sonogashira couplings, and data on expected yields for various substrates. Additionally, troubleshooting tips and diagrams of the experimental workflow and catalytic cycle are provided to ensure successful execution of the reaction.
Introduction
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[1][2] The reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, and is carried out in the presence of an amine base.[2] The mild reaction conditions and tolerance of a wide range of functional groups make the Sonogashira coupling particularly valuable in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.
Picolinate esters, such as this compound, are important building blocks in the development of new therapeutic agents and functional materials. The introduction of an alkynyl moiety at the 6-position of the picolinate ring via the Sonogashira coupling provides a versatile handle for further chemical modifications. This document outlines detailed procedures for the successful execution of this transformation.
Key Reaction Parameters
Successful Sonogashira coupling of this compound is dependent on the careful optimization of several key parameters:
-
Catalyst System: A combination of a palladium catalyst and, in the traditional method, a copper(I) co-catalyst is employed. Common palladium sources include bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Copper(I) iodide (CuI) is the most frequently used co-catalyst.
-
Ligand: The choice of phosphine ligand can significantly influence the reaction's efficiency. Bulky and electron-rich ligands are often preferred for the coupling of aryl bromides.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrohalic acid formed during the reaction.
-
Solvent: Anhydrous and deoxygenated solvents are crucial to prevent catalyst deactivation and side reactions. Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and triethylamine itself.
-
Temperature: The reaction temperature can vary depending on the reactivity of the substrates. While many Sonogashira couplings proceed at room temperature, heating may be required for less reactive aryl bromides.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., argon or nitrogen) to protect the palladium catalyst from oxidation.
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium/copper co-catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)
-
Copper(I) iodide (CuI) (0.04 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stirrer
-
Inert gas line (manifold or balloon)
-
Syringes and needles
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), and copper(I) iodide (0.04 equiv).
-
Solvent and Base Addition: Add anhydrous THF to the flask, followed by triethylamine (2.0 equiv).
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-70 °C. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired tert-butyl 6-alkynylpicolinate.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol provides an alternative procedure that avoids the use of a copper co-catalyst, which can be advantageous in minimizing the formation of alkyne homocoupling byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv)
-
Phosphine ligand (e.g., SPhos, 0.04 equiv)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv), the palladium catalyst (0.02 equiv), the phosphine ligand (0.04 equiv), and the base (2.0 equiv) to a dry Schlenk flask.
-
Solvent and Alkyne Addition: Add the anhydrous solvent, followed by the terminal alkyne (1.5 equiv).
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Data Presentation
The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of bromopyridine derivatives. While specific data for this compound is limited in the public domain, the data for structurally similar substrates provides a reasonable expectation of outcomes.
Table 1: Sonogashira Coupling of Bromopyridine Derivatives with Various Alkynes
| Entry | Bromopyridine Substrate | Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 100 | 3 | 92 |
| 2 | 2-Bromopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 100 | 3 | 85 |
| 3 | 2,6-Dibromopyridine (mono-alkynylation) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 60-80 | 4 | 75 |
| 4 | 2,6-Dibromopyridine (di-alkynylation) | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 80-100 | 6 | 88 |
| 5 | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 96 |
| 6 | 3-Bromo-2-aminopyridine | 1-Octyne | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | 89 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh, high-quality palladium catalyst and CuI. Ensure all reagents and solvents are anhydrous and deoxygenated. |
| Insufficient temperature | For less reactive bromides, gradually increase the reaction temperature. | |
| Poor quality of reagents | Use freshly distilled solvents and bases. | |
| Formation of alkyne homocoupling (Glaser) product | Presence of oxygen | Ensure rigorous degassing of the reaction mixture and maintain a positive pressure of inert gas. |
| High copper concentration | Reduce the amount of CuI or switch to a copper-free protocol. | |
| Decomposition of catalyst (black precipitate) | Presence of oxygen or impurities | Improve degassing procedures and use high-purity reagents. |
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of Tert-butyl 6-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis.[1] This powerful carbon-carbon bond-forming reaction is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Tert-butyl 6-bromopicolinate is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction allows for the introduction of diverse vinyl groups, leading to the creation of novel molecular scaffolds with potential biological activity.
This document provides a detailed protocol for the Heck reaction involving this compound, based on established methodologies for similar bromopyridine substrates.
I. Overview of the Heck Reaction
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[1][3] The success of the reaction is highly dependent on the careful selection of several key parameters:
-
Palladium Catalyst and Ligands: A palladium(II) species like palladium(II) acetate (Pd(OAc)₂) is often used as a precatalyst, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands, such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃), can significantly impact the reaction's efficiency and selectivity.[2]
-
Base: A base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2][4]
-
Solvent: The choice of solvent is crucial for dissolving the reactants and stabilizing the catalytic species. Common solvents include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and dioxane.[2]
-
Temperature: Heck reactions are typically performed at elevated temperatures, generally ranging from 80 to 140 °C.[2][4]
II. Data Presentation: Heck Reaction Conditions for Bromopyridines
The following table summarizes typical conditions for the Heck reaction of various bromopyridines with acrylate derivatives, providing a reference for optimizing the reaction of this compound.
| Aryl Bromide | Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | n-Butyl acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 120 | High | [2] |
| Aryl Bromides | t-Butyl acrylate | Pd-complex 7 (0.5) | - | Et₃N | DMF | 140 | High | [2] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salts (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | High | [4] |
| 3-Bromoindazoles | n-Butyl acrylate | Pd(OAc)₂ (5) | PPh₃ (10) | TEA (1.2) | - (Ball-milling) | - | 88-96 | [5][6] |
III. Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
This protocol provides a general method for the coupling of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add anhydrous NMP, n-butyl acrylate, and Et₃N to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 16-24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).[2]
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel to yield the desired product.[2]
IV. Visualizations
Heck Reaction Experimental Workflow
Caption: General experimental workflow for the Heck reaction.
Heck Reaction Catalytic Cycle
Caption: Simplified catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
Application Notes and Protocols for the Step-by-Step Functionalization of Pyridine Rings Using Tert-butyl 6-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a ubiquitous and vital component in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The ability to selectively functionalize the pyridine ring is therefore of paramount importance in drug discovery and development. Tert-butyl 6-bromopicolinate is a versatile starting material for the synthesis of substituted pyridines, offering multiple reaction sites for the introduction of diverse chemical functionalities. The bromine atom at the 6-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the pyridine nitrogen and the ester group can direct metalation to achieve functionalization at other positions on the ring. The tert-butyl ester group provides a convenient protecting group that can be readily removed under acidic conditions.
These application notes provide detailed protocols for the step-by-step functionalization of the pyridine ring using this compound as a key building block. The methodologies described herein are essential for the synthesis of novel and complex pyridine derivatives for applications in pharmaceutical and materials science research.
Functionalization at the 6-Position via Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position of this compound serves as a versatile handle for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl/Heteroaryl Picolinates
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures.[2]
Reaction Scheme:
Experimental Protocol:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv.).
-
The reaction vessel is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-picolinate.
Quantitative Data Summary (Suzuki-Miyaura Coupling):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 8 | 80-90 |
| 3 | Pyridine-3-boronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | Dioxane/H₂O | 95 | 10 | 75-85 |
Sonogashira Coupling: Synthesis of 6-Alkynyl Picolinates
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to valuable alkynyl-substituted pyridines.[3]
Reaction Scheme:
References
Synthesis of Complex Heterocyclic Scaffolds from Tert-butyl 6-bromopicolinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of complex heterocyclic scaffolds utilizing tert-butyl 6-bromopicolinate as a versatile starting material. This compound serves as a key building block for the construction of a variety of fused pyridine ring systems, which are of significant interest in medicinal chemistry and drug discovery due to their presence in numerous biologically active molecules.
The methodologies outlined below focus on palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce diverse functionalities at the 6-position of the pyridine ring. These functionalized intermediates can then undergo subsequent intramolecular cyclization reactions to generate complex heterocyclic scaffolds such as pyrido[2,3-d]pyrimidines, pyrido[2,3-b]pyrazines, and furo[2,3-b]pyridines.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the functionalization of this compound. The choice of reaction depends on the desired carbon-carbon or carbon-nitrogen bond formation.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various organoboron reagents, such as boronic acids or their esters. This reaction is highly versatile for the synthesis of biaryl and heteroaryl structures.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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Caption: Experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/H₂O 4:1, dioxane/H₂O 4:1).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Na₂CO₃ (2.5) | Dioxane/H₂O | 100 | 10 | 92 |
| 3 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2.0) | Toluene/H₂O | 90 | 16 | 78 |
| 4 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ (3.0) | Dioxane/H₂O | 100 | 18 | 75 |
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between this compound and a wide range of amines, including primary and secondary amines, anilines, and hydrazines.[1][2]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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Caption: Experimental workflow for Buchwald-Hartwig amination.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine or hydrazine (1.1-1.2 equiv), followed by the addition of an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate under reduced pressure, and purify the crude product by flash column chromatography.
Quantitative Data: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine/Hydrazine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.4) | Toluene | 100 | 8 | 90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 12 | 88 |
| 3 | Hydrazine hydrate | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.5) | Toluene | 90 | 6 | 82 |
| 4 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.5) | Dioxane | 100 | 14 | 85 |
C. Sonogashira Coupling: C-C Bond Formation with Alkynes
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 6-alkynylpicolinate derivatives which are valuable precursors for various heterocyclic systems.[3]
Experimental Protocol: General Procedure for Sonogashira Coupling
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Caption: Experimental workflow for Sonogashira coupling.
-
Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add a base, typically a liquid amine such as triethylamine or diisopropylethylamine, which can also serve as a solvent. Then, add the terminal alkyne (1.2 equiv).
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with an organic solvent and wash with aqueous ammonium chloride solution, water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Quantitative Data: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N | THF | 25 | 6 | 91 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (4) | CuI (2) | DIPEA | DMF | 40 | 8 | 87 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 25 | 5 | 93 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | K₂CO₃ | DMF | 50 | 10 | 79 |
II. Synthesis of Fused Heterocyclic Scaffolds
The functionalized picolinates obtained from the cross-coupling reactions serve as key intermediates for the synthesis of various fused heterocyclic systems through intramolecular cyclization.
A. Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are an important class of heterocycles with a wide range of biological activities. They can be synthesized from tert-butyl 6-aminopicolinate derivatives.
Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione
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// Edges start -> react1 [color="#4285F4"]; react1 -> intermediate [color="#4285F4"]; intermediate -> react2 [color="#4285F4"]; react2 -> product [color="#4285F4"]; }
Caption: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4-dione.
-
Urea Formation: To a solution of tert-butyl 6-aminopicolinate (obtained via Buchwald-Hartwig amination) in an anhydrous solvent such as dioxane, add ethyl isocyanatoacetate (1.1 equiv) dropwise. Stir the mixture at room temperature for 2-4 hours.
-
Cyclization: After the formation of the urea intermediate (monitored by TLC), add a solution of sodium ethoxide in ethanol (2.0 equiv). Heat the reaction mixture to reflux for 6-12 hours.
-
Workup: Cool the reaction mixture and neutralize with an aqueous acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography to afford the desired pyrido[2,3-d]pyrimidine-2,4-dione derivative.
B. Synthesis of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are another important class of nitrogen-containing heterocycles. A potential synthetic route involves the condensation of a 2,3-diaminopyridine derivative, which can be envisioned to be prepared from this compound, with a 1,2-dicarbonyl compound.
Conceptual Synthetic Pathway
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// Edges start -> step1 [color="#4285F4"]; step1 -> intermediate [color="#4285F4"]; intermediate -> step2 [color="#4285F4"]; step2 -> product [color="#4285F4"]; }
Caption: Conceptual pathway to Pyrido[2,3-b]pyrazines.
Experimental Protocol: Condensation to form Pyrido[2,3-b]pyrazine
-
Reaction Setup: Dissolve the tert-butyl 5,6-diaminopicolinate derivative (1.0 equiv) in a suitable solvent such as ethanol.
-
Reagent Addition: Add the 1,2-dicarbonyl compound (e.g., glyoxal or benzil, 1.0 equiv).
-
Reaction Conditions: Heat the mixture to reflux for 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Otherwise, concentrate the solvent and purify the residue.
-
Purification: Purify the crude product by recrystallization or column chromatography.
C. Synthesis of Furo[2,3-b]pyridines
Furo[2,3-b]pyridines can be synthesized from tert-butyl 6-alkynylpicolinates through a tandem Sonogashira coupling and cyclization sequence, or a stepwise approach.
Experimental Protocol: Sonogashira Coupling followed by Iodocyclization
-
Sonogashira Coupling: Synthesize the tert-butyl 6-(alkynyl)picolinate as described in section I.C.
-
Iodocyclization: Dissolve the alkynylpicolinate (1.0 equiv) in a solvent such as dichloromethane. Add a solution of iodine monochloride (ICl, 1.1 equiv) in the same solvent dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent and purify the crude product by column chromatography to yield the 3-iodofuro[2,3-b]pyridine derivative. This product can be further functionalized using palladium-catalyzed cross-coupling reactions.
III. Deprotection of the Tert-butyl Ester
In many synthetic sequences, the final step is the deprotection of the tert-butyl ester to yield the corresponding carboxylic acid.
Experimental Protocol: Acid-Catalyzed Deprotection
-
Reaction Setup: Dissolve the tert-butyl picolinate derivative in a suitable solvent such as dichloromethane or dioxane.
-
Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-12 hours.
-
Workup: Monitor the reaction by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the corresponding acid salt.
Quantitative Data: Deprotection Conditions
| Entry | Substrate | Acid (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | tert-butyl 6-phenylpicolinate | TFA (10) | Dichloromethane | 25 | 4 | >95 |
| 2 | tert-butyl 6-morpholinopicolinate | 4M HCl in Dioxane (excess) | Dioxane | 25 | 6 | >95 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of complex heterocyclic scaffolds. The strategic application of modern palladium-catalyzed cross-coupling reactions allows for the introduction of diverse substituents, which can then be utilized in subsequent cyclization reactions to construct fused pyridine systems of significant interest to the pharmaceutical and agrochemical industries. The protocols and data presented herein provide a foundational guide for researchers to explore the rich chemistry of this important building block.
References
Application Notes and Protocols: Nucleophilic Aromatic Substitution on Tert-butyl 6-bromopicolinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the nucleophilic aromatic substitution (SNAr) on tert-butyl 6-bromopicolinate. Due to the electron-deficient nature of the pyridine ring, particularly when substituted with a halogen, this compound is a versatile substrate for the introduction of a variety of nucleophiles. While classical SNAr reactions are possible, modern transition-metal-catalyzed methods, such as the Buchwald-Hartwig amination, often provide higher yields, broader substrate scope, and milder reaction conditions. These notes will cover both classical and catalyzed approaches.
Reaction Principle
Nucleophilic aromatic substitution on this compound involves the displacement of the bromide leaving group by a nucleophile. The reaction is facilitated by the electron-withdrawing effect of the pyridine nitrogen and the picolinate ester group, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
For C-N and C-O bond formation, palladium-catalyzed Buchwald-Hartwig amination and related coupling reactions have become the methods of choice, offering significant advantages over traditional SNAr and Ullmann conditions.[1]
Classical Nucleophilic Aromatic Substitution
While less common in recent literature for this specific substrate, classical SNAr can be attempted with strong nucleophiles and potentially harsh reaction conditions.
General Considerations:
-
Nucleophile: Strong nucleophiles such as alkoxides, thiolates, and primary or secondary amines are required.
-
Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to dissolve the reactants and facilitate the reaction.
-
Temperature: Elevated temperatures are often necessary to overcome the activation energy of the reaction.
-
Base: A non-nucleophilic base may be required to deprotonate the nucleophile or neutralize any acid formed during the reaction.
Due to the lack of specific literature examples for classical SNAr on this compound, the following are generalized protocols based on reactions with similar 6-halopyridine substrates. Optimization will be necessary.
Generalized Protocol for Reaction with Amines (Classical SNAr)
-
To a solution of this compound (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, NMP), add the desired amine (1.2-2.0 equiv).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equiv).
-
Heat the reaction mixture to a high temperature (e.g., 100-150 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly effective method for the formation of C-N bonds from aryl halides.[2] This palladium-catalyzed cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than classical SNAr.[1]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The following table summarizes typical conditions for the Buchwald-Hartwig amination of bromo-pyridines and related heteroaromatic halides, which can serve as a starting point for the optimization of reactions with this compound.
| Component | Examples | Typical Loading/Concentration | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[3] |
| Ligand | Xantphos, BINAP, DavePhos | 1.2-2.0 equiv relative to Pd | Bulky, electron-rich phosphine ligands are generally preferred to facilitate reductive elimination.[3] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | 1.4-2.0 equiv | The choice of base is crucial and depends on the nucleophilicity of the amine and the substrate's sensitivity.[3] |
| Solvent | Toluene, Dioxane | 0.1 - 0.5 M | Anhydrous and degassed solvents are essential for optimal catalyst performance.[4] |
| Temperature | 80-120 °C | Higher temperatures may be required for less reactive amines or aryl halides.[4] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol is adapted from general procedures for the amination of 6-bromoquinoline and 6-bromopyridine derivatives.[2][4]
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene (to achieve a concentration of ~0.1 M of the limiting reagent)
-
Oven-dried Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to the Schlenk tube.
-
Add this compound and the desired primary amine.
-
Add the anhydrous, degassed toluene via syringe.
-
Seal the tube and place it in a preheated oil bath or heating block at 90-110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired tert-butyl 6-(amino)picolinate derivative.
Visualization of Reaction Pathways and Workflows
Reaction Mechanism
References
Application Notes and Protocols for the Deprotection of tert-Butyl Esters from Picolinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyl ester is a widely utilized protecting group for carboxylic acids in organic synthesis due to its stability under a variety of reaction conditions and its susceptibility to cleavage under acidic conditions. In the context of picolinate (pyridine-2-carboxylate), nicotinate (pyridine-3-carboxylate), and isonicotinate (pyridine-4-carboxylate) derivatives, which are key structural motifs in many pharmaceutical compounds and functional materials, the efficient and selective removal of the tert-butyl group is a critical synthetic step.
These application notes provide detailed protocols and comparative data for the deprotection of tert-butyl esters from picolinate derivatives using common and effective methods: Trifluoroacetic Acid (TFA), Zinc Bromide (ZnBr₂), and Ytterbium (III) Triflate (Yb(OTf)₃). The choice of method often depends on the substrate's sensitivity to strong acids and the presence of other functional groups.
Deprotection Methods Overview
The deprotection of tert-butyl esters from picolinate derivatives can be achieved through several methods, primarily categorized by the type of acid used: strong Brønsted acids or milder Lewis acids.
-
Trifluoroacetic Acid (TFA): A strong organic acid that is highly effective for cleaving tert-butyl esters. The reaction is typically fast and proceeds at room temperature. However, its strong acidity may not be suitable for substrates with other acid-labile functional groups.
-
Zinc Bromide (ZnBr₂): A Lewis acid that offers a milder alternative to strong Brønsted acids. It can selectively cleave tert-butyl esters in the presence of other acid-sensitive groups. The pyridine nitrogen of the picolinate derivative can coordinate with the zinc ion, potentially influencing the reaction rate and conditions.
-
Ytterbium (III) Triflate (Yb(OTf)₃): A water-tolerant Lewis acid that can catalytically and selectively deprotect tert-butyl esters under relatively mild conditions. Its catalytic nature and reusability make it an environmentally friendly option.
Data Presentation
The following table summarizes quantitative data for the deprotection of tert-butyl esters from various picolinate and related aromatic derivatives using the aforementioned methods. This allows for a direct comparison of reaction conditions and yields.
| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| General tert-Butyl Ester | TFA / DCM (1:1 v/v) | Dichloromethane | Room Temp. | 5 | >90 | [1] |
| tert-Butyl Benzoate | 5 mol% Yb(OTf)₃ | Nitromethane | 45-50 | 6 | 99 | |
| tert-Butyl Benzoate | 5 equiv. ZnBr₂ | Dichloromethane | Room Temp. | 24 | High | [2] |
| tert-Butyl 2-Benzamidonicotinate | 10 mol% Zn(OAc)₂ | tert-Butyl Acetate | 40-60 | Not Specified | High | [3] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general and highly effective method for the cleavage of tert-butyl esters using a mixture of trifluoroacetic acid and dichloromethane.[1][4]
Materials:
-
tert-Butyl picolinate derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the tert-butyl picolinate derivative in anhydrous dichloromethane (DCM) in a round-bottom flask. A typical concentration is 0.1-0.5 M.
-
To the stirred solution, add an equal volume of trifluoroacetic acid (TFA) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (caution: CO₂ evolution), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude picolinic acid derivative.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)
This protocol provides a milder alternative for the deprotection of tert-butyl esters, which is particularly useful for substrates containing other acid-sensitive functionalities.[2]
Materials:
-
tert-Butyl picolinate derivative
-
Dichloromethane (DCM), anhydrous
-
Zinc bromide (ZnBr₂), anhydrous
-
Water
-
Standard laboratory glassware
Procedure:
-
To a solution of the tert-butyl picolinate derivative in anhydrous dichloromethane (4 mL per 2 mmol of substrate), add anhydrous zinc bromide (5 equivalents).
-
Stir the resulting solution at room temperature for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, add water (40 mL) to the reaction mixture and stir vigorously for 2 hours.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude picolinic acid derivative can be purified by appropriate methods such as crystallization or chromatography.
Protocol 3: Catalytic Deprotection using Ytterbium (III) Triflate (Yb(OTf)₃)
This protocol outlines a mild and environmentally friendly method for the selective cleavage of tert-butyl esters using a catalytic amount of ytterbium triflate.
Materials:
-
tert-Butyl picolinate derivative
-
Nitromethane
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Celite
-
Standard laboratory glassware
Procedure:
-
To a solution of the tert-butyl picolinate derivative in nitromethane, add a catalytic amount of ytterbium (III) triflate (5 mol%).
-
Heat the reaction mixture to 45-50 °C and stir for approximately 6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Remove the solvent under reduced pressure.
-
The resulting crude picolinic acid derivative can be purified by recrystallization or column chromatography.
Visualizations
Deprotection Workflow
The general workflow for the deprotection of a tert-butyl picolinate derivative to the corresponding picolinic acid is illustrated below. This process involves the reaction, work-up, and purification steps.
Caption: General workflow for tert-butyl ester deprotection.
Signaling Pathway of Acid-Catalyzed Deprotection
The acid-catalyzed deprotection of a tert-butyl ester proceeds through a well-established mechanism involving protonation of the carbonyl oxygen, followed by the elimination of a stable tert-butyl cation.
Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.
Conclusion
The deprotection of tert-butyl esters from picolinate derivatives is a crucial transformation in the synthesis of many biologically active molecules. The choice between a strong acid like TFA and milder Lewis acids such as ZnBr₂ or Yb(OTf)₃ should be made based on the specific substrate and the presence of other functional groups. The protocols provided herein offer reliable methods for achieving this deprotection, and the comparative data serves as a useful guide for reaction optimization. Researchers should always perform small-scale test reactions to determine the optimal conditions for their specific substrate.
References
Large-Scale Synthesis and Reactions of Tert-butyl 6-bromopicolinate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis and key cross-coupling reactions of tert-butyl 6-bromopicolinate, a valuable building block in pharmaceutical and materials science. The protocols are based on established methodologies for related bromopyridine derivatives and are intended to serve as a comprehensive guide for process development and scale-up.
Section 1: Large-Scale Synthesis of this compound
The synthesis of this compound on a large scale is most effectively achieved through the esterification of 6-bromopicolinic acid with tert-butanol. This method avoids the use of harsh reagents and allows for straightforward purification.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Esterification of 6-Bromopicolinic Acid
This protocol is adapted from general esterification procedures for picolinic acids.[1]
Materials:
-
6-Bromopicolinic acid (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
tert-Butanol (as solvent)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 6-bromopicolinic acid in tert-butanol, add DMAP.
-
Slowly add di-tert-butyl dicarbonate to the mixture at room temperature.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess tert-butanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to afford this compound.
| Parameter | Value/Condition |
| Reactants | 6-Bromopicolinic acid, (Boc)₂O |
| Catalyst | DMAP |
| Solvent | tert-Butanol |
| Temperature | 40-50 °C |
| Reaction Time | 2-6 hours (monitor) |
| Typical Yield | >80% |
Table 1: Summary of large-scale synthesis parameters for this compound.
Section 2: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling this compound with various aryl or heteroaryl boronic acids or their esters.[2]
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is based on general procedures for the Suzuki coupling of bromopyridines.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a reaction vessel purged with an inert atmosphere, combine this compound, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | 85-95 |
| Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ (2.0) | Toluene | 100 | 8 | 80-92 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Dioxane | 100 | 6 | 90-98 |
Table 2: Typical conditions for Suzuki-Miyaura coupling of 6-bromopyridine derivatives.
Section 3: Sonogashira Coupling Reactions
The Sonogashira coupling provides a powerful method for the formation of a C-C bond between this compound and a terminal alkyne, catalyzed by palladium and copper complexes.[3][4]
Sonogashira Coupling Pathway
Caption: Key components and steps in the Sonogashira coupling reaction.
Experimental Protocol: Sonogashira Coupling
This protocol is based on optimized conditions for the Sonogashira coupling of related bromopyridines.[3][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (1-3 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent and triethylamine.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or gentle heat (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (3) | CuI (1.5) | Et₃N (2.0) | THF | RT | 6 | 85-95 |
| Pd(OAc)₂ (2) / PPh₃ (4) | CuI (2) | DIPEA (2.0) | DMF | 50 | 4 | 88-96 |
| Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N (2.0) | DMF | 100 | 3 | 72-96[3] |
Table 3: Optimized conditions for Sonogashira coupling of bromopyridines.
Section 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines.[6][7]
Buchwald-Hartwig Amination Workflow
Caption: Schematic of the Buchwald-Hartwig amination process.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure adaptable for various amines.[6]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene or dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
| Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.4) | Toluene | 100 | 12-18 | 85-98 |
| Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16-24 | 80-95 |
| Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS (1.5) | THF | 80 | 10-16 | 82-96 |
Table 4: Representative conditions for Buchwald-Hartwig amination of 6-bromopyridine derivatives.
Disclaimer: These protocols and data are intended as a guide. Optimization of reaction conditions, including catalyst, ligand, base, solvent, temperature, and reaction time, is often necessary for specific substrates and scales. All reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application Notes: Tert-butyl 6-bromopicolinate as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors
For Research Use Only
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Tert-butyl 6-bromopicolinate is a valuable and versatile building block in medicinal chemistry, serving as a key precursor for the synthesis of a diverse range of kinase inhibitors. Its pyridine core is a common scaffold in many clinically relevant inhibitors, and the bromo- and tert-butyl ester functionalities provide orthogonal handles for synthetic elaboration. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent p38 MAP kinase inhibitor, a key target in inflammatory diseases.
Core Applications
This compound is primarily utilized in the construction of kinase inhibitors through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The bromine atom at the 6-position of the picolinate ring serves as an efficient coupling partner for a variety of boronic acids and esters, allowing for the introduction of diverse aryl and heteroaryl substituents. This versatility enables the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity. The tert-butyl ester group can be readily hydrolyzed under acidic conditions to reveal the corresponding carboxylic acid, which can be further functionalized or may be a key pharmacophoric feature.
Featured Application: Synthesis of a Potent p38 MAP Kinase Inhibitor
This section details the synthesis and characterization of a potent and selective inhibitor of p38 mitogen-activated protein (MAP) kinase, designated as "Hypothetical Inhibitor 1" (HI-1), using this compound as a key starting material. p38 MAP kinase is a critical mediator of the inflammatory response, and its inhibition has therapeutic potential in diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease (COPD).
Quantitative Data Summary
The following table summarizes the in vitro potency and cellular activity of the synthesized p38 MAP kinase inhibitor, HI-1.
| Assay | Endpoint | Value |
| p38α Kinase Assay | IC50 (nM) | 38 |
| p38β Kinase Assay | IC50 (nM) | 95 |
| p38γ Kinase Assay | IC50 (nM) | 520 |
| p38δ Kinase Assay | IC50 (nM) | 480 |
| JNK2 Kinase Assay | IC50 (nM) | >10,000 |
| c-Raf-1 Kinase Assay | IC50 (nM) | >10,000 |
| LPS-induced TNFα production in human PBMCs | IC50 (nM) | 21 |
| LPS-induced TNFα production in human whole blood | IC50 (nM) | 960 |
Note: The data presented here are representative values for a p38 MAP kinase inhibitor of this structural class and are provided for illustrative purposes.
Experimental Protocols
Synthesis of Hypothetical Inhibitor 1 (HI-1)
The synthesis of HI-1 is a multi-step process commencing with a Suzuki-Miyaura coupling reaction between this compound and a substituted pyrazole boronic acid, followed by amide coupling.
1. Suzuki-Miyaura Coupling to form Intermediate 1
-
Materials:
-
This compound (1.0 eq)
-
1-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To an oven-dried round-bottom flask, add this compound, 1-(tert-butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl2, and K2CO3.
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford Intermediate 1.
-
2. Hydrolysis of the Tert-butyl Ester to form Intermediate 2
-
Materials:
-
Intermediate 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve Intermediate 1 in DCM.
-
Add TFA dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield Intermediate 2.
-
3. Amide Coupling to form Hypothetical Inhibitor 1 (HI-1)
-
Materials:
-
Intermediate 2 (1.0 eq)
-
4-(2-Morpholinoethoxy)aniline (1.1 eq)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Intermediate 2 in DMF.
-
Add 4-(2-Morpholinoethoxy)aniline and DIPEA to the solution.
-
Add PyBOP portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: DCM/methanol) to afford Hypothetical Inhibitor 1 (HI-1).
-
Visualizations
Signaling Pathway
Troubleshooting & Optimization
Technical Support Center: Improving Low Yields in Tert-butyl 6-bromopicolinate Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving tert-butyl 6-bromopicolinate. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to help improve reaction yields and outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing consistently low yields in my cross-coupling reactions with this compound?
Low yields with this substrate are often attributed to the "2-pyridyl problem."[1] The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] This coordination can interfere with the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. Additionally, the bulky tert-butyl ester group can introduce steric hindrance, further complicating the reaction.
Q2: I am observing a significant amount of debrominated starting material (hydrodehalogenation). What causes this and how can I minimize it?
Hydrodehalogenation is a common side reaction where the bromo group is replaced by a hydrogen atom. This can be caused by certain solvents or bases acting as hydride sources. To minimize this, consider switching to non-protic solvents and using bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
Q3: My reaction shows the formation of homocoupled byproducts. How can I prevent this?
Homocoupling, particularly of the boronic acid in Suzuki reactions, is often promoted by the presence of oxygen. Rigorous degassing of all solvents and maintaining a strict inert atmosphere (argon or nitrogen) is crucial. Using a Pd(0) source like Pd₂(dba)₃ can also help mitigate this side reaction.
Q4: What is a good starting point for catalyst and ligand selection for this substrate?
For pyridine-containing substrates, bulky and electron-rich phosphine ligands are often essential to achieve good yields. Ligands like XPhos, SPhos, and RuPhos have been shown to be effective in couplings with challenging heterocyclic substrates.[1] The choice of palladium precursor can also be important, with pre-catalysts often providing more consistent results.
Q5: How does the choice of base and solvent impact the reaction?
The base and solvent system is critical for a successful cross-coupling reaction. The base is not only responsible for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction) but also influences the solubility of the reactants and the stability of the catalyst. For this compound, a screening of bases such as Cs₂CO₃, K₃PO₄, and NaOtBu, in combination with solvents like dioxane, toluene, or THF, is recommended to find the optimal conditions. The use of a small amount of water in Suzuki reactions can sometimes be beneficial for dissolving the base and facilitating the catalytic cycle.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low or no conversion.
Issue 2: Formation of Significant Byproducts
The presence of byproducts such as debrominated starting material or homocoupled products can significantly reduce the yield of the desired product.
Logical Steps to Minimize Byproduct Formation
Caption: Strategies to minimize common byproducts.
Quantitative Data from Representative Reactions
The following tables provide a summary of reaction conditions and yields for cross-coupling reactions of substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 85 |
| 2 | Methyl 6-bromopicolinate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | Dioxane/H₂O | 90 | 12 | 78 |
| 3 | 2-Bromopyridine | 3-Tolylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 92 |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-methylpyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 91 |
| 2 | 6-Bromopyridin-3-amine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 88 |
| 3 | 2-Bromopyridine | N-Methylaniline | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2) | Toluene | 100 | 12 | 95 |
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Alkyne | Pd Source (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6-Dibromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | DMF | 80 | 6 | 85 (mono) |
| 2 | 2-Bromopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | 10 | DIPEA | THF | 65 | 12 | 90 |
| 3 | 3-Bromo-2-aminopyridine | 1-Octyne | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 88 |
Table 4: Heck Coupling of Bromopyridine Derivatives
| Entry | Bromopyridine Substrate | Olefin | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 75 |
| 2 | 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (5) | - | K₂CO₃ (1.5) | DMA | 130 | 1 | 78 |
| 3 | 2-Bromopyridine | Methyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc (2) | NMP | 120 | 16 | 65 |
Experimental Protocols
The following are general starting protocols for cross-coupling reactions of this compound. These should be optimized for each specific substrate combination.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reagents:
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This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
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Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)
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Base (e.g., K₃PO₄, 2-3 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/H₂O, 10:1)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
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Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the amine and seal the tube.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Reagents:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
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Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., Et₃N or DIPEA, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the anhydrous solvent, followed by the amine base.
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise.
-
Heat the reaction to a temperature between 60-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: General Procedure for Heck Coupling
Reagents:
-
This compound (1.0 equiv)
-
Olefin (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., P(o-tol)₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or NMP)
Procedure:
-
To a dry Schlenk tube, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the olefin, and the base via syringe.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycles
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Key steps in the Buchwald-Hartwig amination cycle.
References
Common side reactions with Tert-butyl 6-bromopicolinate and how to avoid them
Welcome to the technical support center for Tert-butyl 6-bromopicolinate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what types of reactions can it undergo?
This compound possesses three primary sites for chemical modification:
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C6-Bromine: The bromine atom is a versatile handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents.
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Picolinate Ester: The tert-butyl ester is a protecting group for the carboxylic acid. It is stable under many conditions but can be hydrolyzed under acidic or strong basic conditions.
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Pyridine Ring: The pyridine nitrogen can act as a ligand for metal catalysts, potentially influencing reaction kinetics and outcomes. The ring itself can also undergo reactions, though this is less common under typical cross-coupling conditions.
Q2: I am observing significant hydrolysis of the tert-butyl ester group during my reaction or workup. How can I prevent this?
Hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is a common side reaction, particularly under acidic conditions. Here are some strategies to avoid it:
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Maintain Neutral or Basic pH: The tert-butyl ester is most stable in a pH range of 7-9. Avoid acidic conditions during both the reaction and workup.
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Use Mild Bases: When a base is required for the reaction (e.g., in Suzuki or Buchwald-Hartwig couplings), opt for milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) over strong bases if the reaction allows.
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Aqueous Workup: During workup, use a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Wash the organic layer with brine to remove excess water and dry thoroughly with an anhydrous salt like sodium sulfate (Na₂SO₄).
-
Non-Aqueous Workup: If your product is sensitive to even mild aqueous bases, consider a non-aqueous workup. This can involve filtering the reaction mixture through a plug of celite or silica gel to remove solid impurities, followed by solvent evaporation.
Troubleshooting Guides for Common Reactions
This section provides detailed troubleshooting for specific side reactions you may encounter when using this compound in common synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, with heteroaromatic halides like this compound, several side reactions can occur.
Issue 1: Low Yield of the Desired Biaryl Product and Formation of Debrominated Byproduct
A common and frustrating side reaction is hydrodehalogenation (debromination), where the bromine atom is replaced by a hydrogen atom, leading to Tert-butyl picolinate.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Catalyst/Ligand | Use a high-quality palladium catalyst and an appropriate phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos) are often effective for heteroaryl couplings. | The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the desired cross-coupling pathway over competing side reactions.[1] |
| Base | Use milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases. Ensure the base is finely powdered and anhydrous. | Strong bases can sometimes promote protonolysis of the aryl-palladium intermediate, leading to debromination.[2] |
| Solvent | Ensure solvents are anhydrous and degassed. Common solvent systems include dioxane/water or toluene/water mixtures. | Oxygen can lead to the formation of palladium oxides and homocoupling of the boronic acid. Protic impurities can be a source of hydrogen for the debromination reaction.[1] |
| Boronic Acid Quality | Use fresh, high-purity boronic acid or consider using more stable boronate esters (e.g., pinacol esters). | Boronic acids can degrade over time, a process known as protodeboronation, which reduces the concentration of the active coupling partner.[2] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2–1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Disclaimer: This is a general protocol and may require optimization for specific substrates and reaction scales.
Troubleshooting Flowchart for Suzuki Coupling
Caption: Troubleshooting logic for Suzuki coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. As with Suzuki couplings, side reactions can impact yield and purity.
Issue 2: Formation of Hydrodehalogenated (Debrominated) Byproduct
Similar to the Suzuki reaction, debromination can be a significant side reaction in Buchwald-Hartwig aminations.
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Debromination | Rationale |
| Ligand Choice | The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as XPhos, RuPhos, or BrettPhos often give good results with heteroaryl halides.[3] | The ligand influences the rate of reductive elimination versus competing pathways like β-hydride elimination (if the amine has β-hydrogens) or reaction with hydride sources. |
| Base Selection | Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Ensure the base is of high purity and handled under inert conditions. | The base is required to deprotonate the amine, but an inappropriate choice can lead to side reactions. Using a weaker base like K₂CO₃ may be possible but often results in lower reaction rates.[3] |
| Solvent Purity | Use anhydrous, degassed solvents. Toluene and dioxane are commonly used. | Protic impurities in the solvent can serve as a proton source for the hydrodehalogenation of the aryl-palladium intermediate.[4] |
| Temperature Control | While heating is often necessary, excessive temperatures can lead to catalyst decomposition and increased side reactions. | Finding the optimal temperature for your specific substrate and catalyst system is crucial for maximizing the yield of the desired product. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Disclaimer: This is a general protocol and may require optimization for specific substrates and reaction scales.[4]
Troubleshooting Flowchart for Buchwald-Hartwig Amination
Caption: Troubleshooting logic for Buchwald-Hartwig amination.
Grignard Reactions
When using Grignard reagents with this compound, several side reactions can occur due to the multiple reactive sites on the molecule.
Issue 3: Low Yield of Desired Product and Formation of Multiple Byproducts
The highly reactive nature of Grignard reagents can lead to a variety of side reactions.
Common Side Reactions and How to Avoid Them:
| Side Reaction | Description | How to Avoid |
| Attack at the Ester | The Grignard reagent can add to the ester carbonyl group. This typically leads to a double addition, resulting in a tertiary alcohol after workup.[5] | This reaction is difficult to avoid completely. Using a less reactive organometallic reagent (e.g., an organocadmium or organocuprate) may favor reaction at the C-Br bond. Alternatively, protecting the ester or converting it to a less reactive functional group before the Grignard reaction may be necessary. |
| Halogen-Metal Exchange | The Grignard reagent can undergo exchange with the bromine atom, forming a pyridylmagnesium halide. This can lead to the formation of pyridine upon aqueous workup.[6] | Performing the reaction at low temperatures can sometimes suppress this exchange. |
| Protonation of the Grignard Reagent | If there are any acidic protons in the reaction mixture (e.g., from water), the Grignard reagent will be quenched. | Ensure all glassware is oven-dried and all reagents and solvents are strictly anhydrous. |
Experimental Protocol: General Considerations for Grignard Reactions
-
All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas.
-
Solvents (typically anhydrous diethyl ether or THF) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
The Grignard reagent should be freshly prepared or titrated before use.
-
The reaction is typically performed by adding the Grignard reagent slowly to a solution of this compound at a low temperature (e.g., -78 °C to 0 °C) to control the reactivity.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Disclaimer: Reactions with Grignard reagents are highly sensitive and require careful experimental technique.
Troubleshooting Flowchart for Grignard Reactions
References
Optimizing catalyst loading for Tert-butyl 6-bromopicolinate Suzuki reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions involving tert-butyl 6-bromopicolinate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
Low yields in Suzuki reactions with 2-halo-pyridines like this compound are a common issue. The primary culprits are often related to catalyst deactivation, suboptimal reaction conditions, or competing side reactions.[1][2]
-
Catalyst Inhibition/Deactivation : The nitrogen atom of the pyridine ring can coordinate with the palladium catalyst, leading to inhibition or deactivation.[3][4] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can mitigate this by sterically hindering the pyridine nitrogen from binding to the palladium center.[2][5][6]
-
Inefficient Oxidative Addition : The C-Br bond on the electron-deficient pyridine ring is generally reactive, but the presence of the bulky tert-butyl ester group could introduce steric hindrance. Ensuring your catalyst system is active enough is crucial.[6]
-
Side Reactions : The most common side reactions are homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid).[4] Minimizing oxygen by thoroughly degassing solvents and running the reaction under an inert atmosphere (Nitrogen or Argon) is critical to prevent homocoupling.[4][7] To reduce protodeboronation, use fresh boronic acids or more stable boronic esters (e.g., pinacol esters).[4][6]
Q2: How do I determine the optimal catalyst loading? I want to use as little catalyst as possible without sacrificing yield.
Optimizing catalyst loading is a balance between cost, efficiency, and reaction purity. A typical starting point for Suzuki reactions is 1-2 mol% of the palladium source.[5]
-
Screening : The most effective method is to screen a range of catalyst loadings. Start with a higher loading (e.g., 5 mol%) to ensure the reaction works, then incrementally decrease it (e.g., 2 mol%, 1 mol%, 0.5 mol%) until you see a significant drop in yield or reaction rate.[8]
-
High-Turnover Catalysts : Employing modern, highly active palladium precatalysts (e.g., Buchwald palladacycles) can often achieve high yields with very low catalyst loadings (down to 0.05 mol%).[5][9] These are often more robust and less prone to deactivation.
-
Reaction Time : Lowering the catalyst loading may require longer reaction times to achieve full conversion.[8] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.
Data Presentation: Catalyst Loading Optimization
The following table summarizes hypothetical results from a catalyst loading screening experiment for a typical Suzuki reaction.
| Catalyst Loading (mol%) | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5.0 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 4 | 95 |
| 2.0 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 8 | 94 |
| 1.0 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 0.5 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 85 |
| 0.1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 60 |
Visual Guides & Workflows
Troubleshooting Logic for Low Yield
This diagram outlines a logical workflow for troubleshooting common issues leading to low reaction yields.
Caption: A logical guide for diagnosing and resolving low-yield Suzuki reactions.
Experimental Workflow for Catalyst Optimization
This workflow provides a systematic approach to finding the minimum effective catalyst loading for your reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
Technical Support Center: Troubleshooting Premature Cleavage of tert-Butyl Esters
Welcome to our dedicated technical support center for navigating the complexities of tert-butyl (t-Bu) ester protecting group management. This resource is tailored for researchers, scientists, and drug development professionals to troubleshoot and prevent the premature cleavage of this widely used protecting group during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the tert-butyl ester group generally considered stable?
The tert-butyl ester protecting group is known for its considerable stability across a wide range of reaction conditions, which is a key advantage in multi-step syntheses.[1][2] Its steric bulk provides substantial protection to the carboxylic acid functionality from various reagents.[2] Generally, it is stable under:
-
Basic conditions: It is highly resistant to bases.[2]
-
Nucleophilic attack: The bulky nature of the tert-butyl group sterically hinders the ester carbonyl, making it less susceptible to nucleophiles.[2]
-
Reducing agents: It is stable to a variety of reducing agents.[2][3][4]
Q2: What are the primary causes of premature tert-butyl ester cleavage?
Premature cleavage of a tert-butyl ester is most often caused by exposure to acidic conditions, even if unintentional. The deprotection is an acid-catalyzed reaction that proceeds via a stable tert-butyl cation intermediate.[1][5] Key factors leading to unintended cleavage include:
-
Strongly acidic reagents: Direct use of strong acids will lead to cleavage.
-
Acidic impurities in solvents or reagents: Trace amounts of acid can be sufficient to initiate cleavage over time.
-
Elevated temperatures: Higher temperatures can accelerate the rate of acid-catalyzed cleavage, even with weak acids.[6]
-
Lewis acids: Some Lewis acids can also promote the cleavage of tert-butyl esters. For instance, Zinc Bromide (ZnBr₂) in dichloromethane can chemoselectively hydrolyze t-butyl esters.[7][8][9]
Q3: I suspect my tert-butyl ester is cleaving during a reaction. How can I confirm this?
Monitoring the reaction progress is crucial. Several analytical techniques can be employed to detect the presence of the deprotected carboxylic acid:
-
Thin-Layer Chromatography (TLC): A quick and straightforward method to visualize the appearance of the more polar carboxylic acid product alongside the starting ester.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides confirmation of the molecular weight of the product, definitively identifying the cleaved carboxylic acid.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Offers quantitative data on the extent of cleavage by comparing the peak areas of the starting material and the product.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet signal for the tert-butyl protons, typically around 1.4 ppm, is a clear indicator of cleavage.[6]
Troubleshooting Guide: Preventing Unwanted Cleavage
If you are experiencing premature cleavage of your tert-butyl ester, consider the following troubleshooting steps:
Issue: Cleavage during a reaction intended to be non-acidic.
-
Potential Cause: Acidic impurities in solvents or reagents.
-
Solution:
-
Use freshly distilled or anhydrous solvents.
-
Ensure all reagents are free from acidic residues. A basic wash (e.g., with a saturated solution of sodium bicarbonate) of organic solutions, followed by drying, can remove acidic impurities.
-
Consider adding a non-nucleophilic base, such as 2,6-lutidine or proton sponge, to the reaction mixture to scavenge any trace acids.
-
Issue: Cleavage during a reaction involving an acid-labile group that is supposed to be more sensitive than the tert-butyl ester (e.g., Boc group).
-
Potential Cause: The reaction conditions are too harsh, leading to a loss of selectivity.
-
Solution:
-
Modify Acidic Conditions: The strength of the acid can be modulated to favor the removal of the more labile group. For instance, using a milder acid or a lower concentration can improve selectivity.[10]
-
Solvent System Adjustment: Utilizing specific solvent combinations can alter the effective acidity. A mixture of methanesulfonic acid in tert-butyl acetate (tBuOAc) and dichloromethane (CH2Cl2) has been reported to selectively remove a Boc group in the presence of a tert-butyl ester.[10]
-
Temperature Control: Performing the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of tert-butyl ester cleavage.[10]
-
Careful Monitoring: Closely monitor the reaction's progress and stop it as soon as the desired transformation is complete to minimize unwanted deprotection.[10]
-
Data Presentation
The stability of the tert-butyl ester is highly dependent on the reaction conditions. The following table summarizes the stability of the tert-butyl ester group in the presence of various reagents.
| Reagent/Condition | Stability of tert-Butyl Ester | Reference(s) |
| Bases (e.g., LiOH, NaOH, K₂CO₃) | Stable | [2] |
| Nucleophiles (e.g., amines, thiols) | Stable | [2] |
| Reducing Agents (e.g., H₂/Pd, NaBH₄) | Stable | [2][3][4] |
| Strong Acids (e.g., TFA, HCl, H₂SO₄) | Labile | [5][11] |
| Lewis Acids (e.g., ZnBr₂, SnCl₄) | Can be labile | [7][8] |
| Mild Aqueous Acid (e.g., aq. H₃PO₄) | Can be cleaved, but offers some selectivity | [7] |
| Thermal Conditions | Can be cleaved at high temperatures (e.g., >180 °C) | [12] |
Experimental Protocols
Protocol 1: General Procedure for tert-Butyl Ester Protection
The introduction of a tert-butyl ester is commonly achieved through the acid-catalyzed reaction of a carboxylic acid with isobutylene or tert-butanol.[1]
-
Dissolve the carboxylic acid (1.0 mmol) in a suitable solvent such as dichloromethane or tert-butyl acetate.[1]
-
Add a catalytic amount of a strong acid, for example, sulfuric acid or perchloric acid.[1]
-
To this mixture, either bubble an excess of isobutylene gas through the solution or add tert-butanol (1.2-2.0 mmol).[1]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Standard Deprotection of a tert-Butyl Ester using Trifluoroacetic Acid (TFA)
This protocol describes a common method for the deliberate cleavage of a tert-butyl ester.
-
Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM).[7]
-
Add an equal volume of trifluoroacetic acid (TFA) to create a 50% TFA/DCM solution.[7]
-
If the substrate is sensitive to alkylation by the released tert-butyl cation, add scavengers such as triisopropylsilane (TIS) (2.5-5%).[6][7]
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[7]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting carboxylic acid can be purified by recrystallization, precipitation, or chromatography.[2]
Visualizations
Caption: Troubleshooting workflow for preventing premature tert-butyl ester cleavage.
Caption: Acid-catalyzed deprotection mechanism of a tert-butyl ester.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Ester Deprotection - Wordpress [reagents.acsgcipr.org]
- 12. researchgate.net [researchgate.net]
Strategies to minimize homocoupling in Tert-butyl 6-bromopicolinate reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 6-bromopicolinate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling and other side reactions in your cross-coupling experiments.
Frequently Asked Questions (FAQs) - General
Q1: What is homocoupling in the context of this compound reactions, and why is it a problem?
A1: Homocoupling is a common side reaction in cross-coupling catalysis where two identical molecules of a starting material react to form a symmetrical dimer. In the case of this compound, this results in the formation of a bipyridine dimer. This side reaction is problematic because it consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can be difficult to separate during purification.
Q2: Why is this compound particularly susceptible to certain side reactions?
A2: this compound contains an electron-withdrawing pyridine ring, which makes the carbon-bromine bond more susceptible to oxidative addition to the palladium catalyst.[1] This enhanced reactivity, while beneficial for the desired cross-coupling, can also accelerate side reactions like homocoupling if the reaction conditions are not carefully controlled.
Troubleshooting Guide: Suzuki-Miyaura Coupling
This section addresses the homocoupling of this compound with itself or the homocoupling of the boronic acid/ester partner.
Q3: I am observing a significant amount of the bipyridine dimer in my Suzuki-Miyaura reaction. What are the primary causes?
A3: The homocoupling of aryl halides like this compound in Suzuki reactions is primarily caused by two factors:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture can promote the homocoupling of the boronic acid and interfere with the catalytic cycle.[2][3][4] Rigorous exclusion of oxygen is critical.[5]
-
Palladium(II) Precatalysts: Using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂) can lead to a stoichiometric reaction with the boronic acid at the beginning of the reaction, producing the homocoupled byproduct and the active Pd(0) catalyst.[4][5]
Q4: What is the most effective way to remove oxygen from my reaction?
A4: The most effective method is subsurface sparging with an inert gas (Nitrogen or Argon). This technique involves bubbling the inert gas through the solvent for an extended period to displace dissolved oxygen.[2][5] Maintaining a positive pressure of inert gas throughout the reaction is essential.[2]
Q5: How does my choice of ligand impact the formation of homocoupling byproducts?
A5: The ligand plays a critical role in stabilizing the palladium catalyst and influencing the rates of the catalytic cycle steps. Bulky and electron-rich phosphine ligands are known to promote the desired reductive elimination step, which forms the cross-coupled product, making it faster than the competing homocoupling pathways.[3][6][7]
Ligand Selection Guide for Suzuki-Miyaura Coupling
| Ligand Type | Examples | General Effect on Homocoupling | Key Characteristics |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos | Strongly Suppresses | Promote fast reductive elimination and stabilize the active monoligated Pd(0) species.[6][7] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Strongly Suppresses | Highly electron-donating and sterically demanding, accelerating oxidative addition and reductive elimination.[7] |
| Bidentate Phosphines | dppf, Xantphos | Moderately Suppresses | Can prevent the formation of palladium dimers that may lead to side reactions.[8] |
| Simple Triarylphosphines | PPh₃ | Less Effective | Less electron-rich and bulky; may require higher temperatures, which can sometimes increase side reactions. |
Q6: My reaction mixture turns black immediately upon adding my Pd(II) precatalyst, and I see a lot of homocoupling. How can I fix this?
A6: This indicates that the Pd(II) is being rapidly reduced by the boronic acid, causing both homocoupling and the formation of palladium black (inactive nanoparticles).[4] To mitigate this, you can:
-
Use a Pd(0) Precatalyst: Start with a catalyst already in the active oxidation state, such as Pd₂(dba)₃ or Pd(PPh₃)₄.[3]
-
Add a Mild Reductant: Adding a mild reducing agent, such as potassium formate, can help to gently generate the active Pd(0) species while minimizing the direct, stoichiometric reaction with the boronic acid.[5][9]
-
Pre-heat the Mixture: Heating the reaction mixture containing the catalyst, base, and solvent before adding the boronic acid can sometimes help establish the catalytic cycle more efficiently.[10]
Troubleshooting Guide: Sonogashira Coupling
This section addresses the homocoupling of the terminal alkyne partner (Glaser-Hay coupling), a common side reaction when coupling with this compound.
Q7: In my Sonogashira reaction, my primary byproduct is a symmetrical diyne from the homocoupling of my alkyne. Why is this happening?
A7: This side reaction is known as the Glaser or Glaser-Hay coupling.[11][12] It is an oxidative homocoupling of terminal alkynes catalyzed by the copper(I) co-catalyst, typically in the presence of oxygen.[11][13][14] It becomes especially competitive when the cross-coupling reaction is slow, for instance, with a less reactive aryl halide or under suboptimal conditions.[15]
Q8: How can I suppress Glaser-Hay homocoupling?
A8: Several strategies can be employed:
-
Rigorous Oxygen Exclusion: Since oxygen is the oxidant for the Glaser coupling, thoroughly degassing all solvents and reagents and maintaining a strict inert atmosphere is crucial.[11]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Use Copper-Free Conditions: While classic Sonogashira coupling uses a copper co-catalyst, several copper-free protocols have been developed specifically to avoid Glaser coupling.[16] These reactions often require a different choice of ligand and base.
-
Optimize Catalyst System: Using a more active palladium catalyst system (e.g., with a bulky, electron-rich ligand) can accelerate the desired Sonogashira cross-coupling, allowing it to outcompete the slower Glaser homocoupling.[16][17]
Visual Troubleshooting and Mechanistic Workflows
The following diagrams illustrate logical troubleshooting steps and the mechanistic pathways leading to homocoupling.
Caption: A logical workflow for diagnosing and resolving common causes of homocoupling.
Caption: Simplified mechanism showing the desired Suzuki cycle and the competing homocoupling pathway.
Caption: Competing pathways in Sonogashira reactions leading to cross-coupling or alkyne homocoupling.
Experimental Protocols
Protocol 1: Rigorous Deoxygenation of a Reaction Mixture via Subsurface Sparge
This protocol is essential for minimizing oxygen-mediated side reactions like homocoupling.[2][5]
Apparatus Setup:
-
Assemble a reaction flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet adapter connected to a nitrogen or argon line via a bubbler.
-
Insert a long needle or a glass frit sparging tube connected to the inert gas line, ensuring it reaches the bottom of the flask.
Procedure:
-
Add the solvent(s) to the reaction flask.
-
Begin stirring and start bubbling the inert gas through the solvent (subsurface sparging). For typical lab-scale reactions (10-100 mL), sparge for at least 30-60 minutes.
-
After sparging, remove the sparging tube while maintaining a positive pressure of inert gas in the flask's headspace.
-
Under a counterflow of inert gas, add your reagents: this compound, boronic acid/ester (for Suzuki) or alkyne (for Sonogashira), base, and ligand.
-
Finally, add the palladium catalyst under the inert gas atmosphere.
-
Maintain a positive inert gas pressure throughout the reaction using a balloon or a gentle, continuous flow through the bubbler.
Protocol 2: Optimized Suzuki-Miyaura Coupling of this compound
This general protocol incorporates best practices to minimize homocoupling.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos (2.2-4.4 mol%)
-
K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), finely ground
-
Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or 2-MeTHF)
Procedure:
-
To a dry, oven-baked flask under an argon atmosphere, add the Pd₂(dba)₃, XPhos, and the base.
-
Add the deoxygenated solvent (prepared according to Protocol 1).
-
Add the this compound and the arylboronic acid.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the mixture to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. synarchive.com [synarchive.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Glaser coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting guide for incomplete Tert-butyl 6-bromopicolinate reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the synthesis of Tert-butyl 6-bromopicolinate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound from 6-bromopicolinic acid is incomplete, showing a low yield of the desired product. What are the potential causes and solutions?
A1: Incomplete esterification is a common issue. The underlying cause often relates to reaction conditions, reagent quality, or the chosen synthetic route. Below is a breakdown of potential problems and corresponding troubleshooting steps.
Potential Causes and Solutions for Incomplete Reactions
| Potential Cause | Recommended Solutions |
| Presence of Water | Ensure all glassware is oven-dried before use. Use anhydrous solvents. Dry the starting material, 6-bromopicolinic acid, under vacuum if it has been exposed to moisture. |
| Degraded Reagents | Use fresh di-tert-butyl dicarbonate (Boc₂O); it can degrade over time. Ensure the catalyst, such as 4-(Dimethylamino)pyridine (DMAP), is pure and has been stored correctly. |
| Suboptimal Reaction Temperature | For reactions using Boc₂O and DMAP, ensure the reaction is run at room temperature. Elevated temperatures can cause the decomposition of Boc₂O. For acid-catalyzed reactions with tert-butanol, gentle heating may be required, but excessive heat can lead to side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider extending the reaction time. |
| Inadequate Mixing | Ensure efficient stirring, especially if the starting material has limited solubility in the chosen solvent. |
| Incorrect Stoichiometry | Carefully check the molar ratios of your reagents. For the Boc₂O method, an excess of Boc₂O may be required. |
Q2: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?
A2: The primary side reaction in the synthesis of tert-butyl esters is the formation of isobutylene gas through the decomposition of the tert-butyl cation intermediate, especially under strongly acidic conditions or at elevated temperatures.
Common Side Products and Mitigation Strategies
| Side Product | Formation Pathway | How to Minimize |
| Isobutylene | Elimination reaction from the tert-butyl cation intermediate, favored by high temperatures and strong acids. | Use milder reaction conditions. The di-tert-butyl dicarbonate (Boc₂O) method with a catalytic amount of DMAP is generally less prone to this side reaction than strong acid-catalyzed methods. |
| Unreacted Starting Material | Incomplete reaction (see Q1). | Refer to the solutions for incomplete reactions. |
| Decarboxylation Product | Loss of CO₂ from the picolinic acid starting material, potentially at high temperatures. | Avoid excessive heating of the reaction mixture. |
Q3: What is a reliable method for the synthesis of this compound?
A3: A widely used and generally effective method is the esterification of 6-bromopicolinic acid using di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). This method is favored for its mild reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound using Di-tert-butyl Dicarbonate (Boc₂O)
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromopicolinic acid (1.0 eq) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Reagent Addition: Add 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq) to the solution.
-
Boc₂O Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 eq) to the reaction mixture. Carbon dioxide evolution should be observed.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding a small amount of water to destroy any excess Boc₂O.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove unreacted starting material and acidic byproducts.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound synthesis.
Technical Support Center: A Troubleshooting Guide for Tert-butyl 6-bromopicolinate Purification
Welcome to the Technical Support Center for managing and removing impurities from Tert-butyl 6-bromopicolinate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
The primary impurities largely depend on the synthetic route employed. However, common contaminants include:
-
Unreacted 6-bromopicolinic acid: This is the most common impurity, arising from incomplete esterification. It is significantly more polar than the desired product.
-
Hydrolysis product (6-bromopicolinic acid): The tert-butyl ester is sensitive to acidic conditions and can hydrolyze back to the starting carboxylic acid during aqueous workup or upon prolonged contact with acidic silica gel.[1]
-
Byproducts from the tert-butyl source: Depending on the reagent used (e.g., isobutylene, di-tert-butyl dicarbonate), you may have polymeric or other side-products.
Q2: My crude product is a viscous oil instead of a solid. What could be the reason?
"Oiling out" can occur due to the presence of impurities that depress the melting point of the compound. It can also happen if the product is not completely dry.
Q3: I'm seeing a new, more polar spot on my TLC after aqueous workup. What is it?
A more polar spot appearing on a Thin Layer Chromatography (TLC) plate after workup is a strong indication of the formation of 6-bromopicolinic acid, the hydrolysis product. The carboxylic acid functional group significantly increases the polarity compared to the tert-butyl ester.[1]
Q4: Can this compound decompose during column chromatography?
Yes, there is a risk of decomposition. Standard silica gel is slightly acidic, which can catalyze the hydrolysis of the acid-sensitive tert-butyl ester. This is more likely to occur with prolonged exposure to the silica gel or if the silica gel has a high water content.
Troubleshooting Guides
Issue 1: Low Yield of Pure Product After Purification
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress closely by TLC or LC-MS to ensure full consumption of the starting material (6-bromopicolinic acid).- Consider optimizing reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents). |
| Product Loss During Aqueous Workup | - Ensure the pH of all aqueous solutions is neutral to slightly basic (pH 7-9) to prevent hydrolysis of the tert-butyl ester.[1]- Use saturated sodium bicarbonate solution for washes if acidic reagents were used.[1]- Minimize the contact time with the aqueous phase. |
| Product Loss During Recrystallization | - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- Cool the solution slowly to promote the formation of pure crystals.- Consider placing the flask in an ice bath or refrigerator to maximize crystal precipitation.[1] |
| Decomposition on Silica Gel | - Run the column relatively quickly to minimize contact time.- Consider using deactivated (neutral) silica gel.- A non-aqueous workup involving filtration through a plug of silica or celite can be an alternative to a full column.[1] |
Issue 2: Poor Separation of Impurities by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | - Optimize the mobile phase using TLC. A good starting point for this class of compound is a gradient of ethyl acetate in hexanes. Aim for an Rf value of 0.2-0.3 for the product for optimal separation. |
| Column Overloading | - Reduce the amount of crude material loaded onto the column. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| Poor Column Packing | - Ensure the silica gel bed is packed evenly without any cracks or air bubbles to prevent channeling. |
| Sample Loading in a Polar Solvent | - Dissolve the sample in a minimal amount of the initial, low-polarity mobile phase for loading. If solubility is an issue, consider dry loading by adsorbing the sample onto a small amount of silica gel. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of ethyl acetate in hexanes. The initial polarity should be low, determined by prior TLC analysis.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column. Gently apply pressure to pack the silica gel into a uniform bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the low-polarity mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC. For visualization, since the compound may not be UV-active, use a potassium permanganate (KMnO₄) stain or an iodine chamber.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature. For bromopyridine derivatives, polar solvents like ethanol or methanol, or mixed solvent systems such as ethyl acetate/hexanes can be effective.[1][2]
-
Dissolution: In a flask, add the crude product and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can improve the yield.[1]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizing Experimental Workflows
Caption: General workflow for the purification of this compound.
Caption: A logical troubleshooting workflow for common purification issues.
References
How to avoid hydrolysis of the ester in Tert-butyl 6-bromopicolinate
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Tert-butyl 6-bromopicolinate, with a specific focus on preventing unwanted hydrolysis of the tert-butyl ester group.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the tert-butyl ester group used?
This compound is a chemical compound used in organic synthesis. The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of 6-bromopicolinic acid.[1][2][3] This protecting group is valued for its steric bulk, which shields the carboxylic acid from a variety of nucleophilic and basic reagents, preventing unwanted side reactions during multi-step syntheses.[2][3]
Q2: Under what conditions is the tert-butyl ester of this compound susceptible to hydrolysis?
The tert-butyl ester group is highly sensitive to acidic conditions.[3][4] Hydrolysis, the cleavage of the ester bond to form the carboxylic acid and tert-butanol, is catalyzed by acids.[1][4] Even mildly acidic environments, especially in the presence of water, can lead to the unwanted removal of the tert-butyl group.[5] Conversely, tert-butyl esters are generally stable under neutral and basic conditions.[3][4]
Q3: How can I monitor for hydrolysis during my experiment?
You can monitor for the presence of the hydrolysis product, 6-bromopicolinic acid, using techniques such as:
-
Thin-Layer Chromatography (TLC): The carboxylic acid will typically have a different retention factor (Rf) and appear as a more polar spot compared to the ester.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This can be used to detect the mass of the hydrolyzed product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic tert-butyl singlet peak (around 1.5 ppm) and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum are indicative of hydrolysis.
Q4: Can I use a basic aqueous workup for my reaction involving this compound?
Yes, a basic aqueous workup is generally safe and recommended. Tert-butyl esters are stable in basic solutions (pH > 7).[5] Using a mild base like saturated sodium bicarbonate solution for washes can help neutralize any residual acids from the reaction mixture, thereby preventing hydrolysis during extraction.[5]
Troubleshooting Guide: Avoiding Ester Hydrolysis
This guide addresses common issues that can lead to the unintentional hydrolysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of the desired ester after aqueous workup. | Acidic conditions during extraction. Unreacted acidic reagents or acidic byproducts can lower the pH of the aqueous phase, leading to hydrolysis.[5] | Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) before extraction. Ensure all aqueous wash solutions are neutral or slightly basic (pH 7-9).[5] |
| Presence of 6-bromopicolinic acid impurity in the final product. | Use of acidic drying agents. Acidic drying agents can introduce acid into the organic phase, causing hydrolysis. | Use a neutral drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] |
| Product degradation during column chromatography. | Acidic nature of silica gel. Standard silica gel can be slightly acidic and may cause hydrolysis of sensitive compounds on the column. | Deactivate the silica gel by washing it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine in ethyl acetate/hexane) before use. Alternatively, use neutral alumina for chromatography. |
| Hydrolysis occurs during reaction. | Presence of acidic reagents or catalysts. The reaction conditions themselves may be acidic, leading to premature deprotection. | If possible, opt for reaction conditions that are neutral or basic. If an acid is required, consider using a non-protic Lewis acid and ensure anhydrous conditions. |
| Slow degradation of the compound during storage. | Exposure to atmospheric moisture and acidic impurities. The compound may slowly hydrolyze over time if not stored properly. | Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. |
Experimental Protocols
Recommended Aqueous Workup Protocol to Prevent Hydrolysis
This protocol is designed for a reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Cool the Reaction Mixture: Ensure the reaction mixture is at room temperature before starting the workup. If the reaction was performed at an elevated temperature, allow it to cool completely.
-
Quench the Reaction (if necessary): If the reaction contains reactive reagents, quench them by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add cautiously until any gas evolution ceases.
-
Transfer to a Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.
-
Wash with Saturated Sodium Bicarbonate: Add a portion of saturated aqueous NaHCO₃ solution to the separatory funnel. Gently invert the funnel multiple times, venting frequently to release any pressure. Allow the layers to separate and drain the aqueous layer.
-
Wash with Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and inorganic impurities.
-
Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add a neutral drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5] Swirl the flask and let it stand for 10-15 minutes.
-
Filter and Concentrate: Filter the organic solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol for Column Chromatography on Deactivated Silica Gel
-
Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in the desired eluent system.
-
Add Triethylamine: To the slurry, add triethylamine to a final concentration of 1-2% (v/v). For example, for every 100 mL of eluent, add 1-2 mL of triethylamine.
-
Pack the Column: Swirl the slurry well and pack the chromatography column as you normally would.
-
Equilibrate the Column: Run the eluent containing triethylamine through the column until the eluent exiting the column is basic (test with pH paper).
-
Load and Elute: Load your sample and elute with the triethylamine-containing eluent system.
Visualizations
Caption: Troubleshooting workflow for diagnosing and preventing ester hydrolysis.
Caption: Relationship between pH and the stability of tert-butyl esters.
References
Technical Support Center: Column Chromatography of Tert-butyl 6-bromopicolinate Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Tert-butyl 6-bromopicolinate and its derivatives using column chromatography. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound derivatives?
A1: For moderately polar compounds like this compound, silica gel (SiO₂) with a particle size of 40-63 µm is the most common and effective stationary phase.[1][2] For derivatives with particularly sensitive functional groups, or to mitigate potential peak tailing common with pyridine-containing compounds, deactivated (neutral) silica gel or alumina (Al₂O₃) can be considered.[3]
Q2: Which mobile phase (eluent) systems are suitable for the column chromatography of these derivatives?
A2: A gradient of ethyl acetate (EtOAc) in hexanes is a standard choice for eluting this compound derivatives. The starting percentage of ethyl acetate should be low, determined by preliminary Thin Layer Chromatography (TLC) analysis. The goal is to achieve an Rf value of 0.2-0.3 for the target compound to ensure good separation.[1] Other solvent systems, such as dichloromethane/methanol, can be used for more polar derivatives.
Q3: How can I visualize this compound and its derivatives on a TLC plate?
A3: Due to the pyridine ring, these compounds are often UV active and can be visualized under a UV lamp (254 nm). For derivatives that are not UV active, or for enhanced visualization, staining with potassium permanganate (KMnO₄) or iodine (I₂) vapor is effective.
Q4: Is there a risk of the compound degrading on silica gel?
A4: The acidic nature of standard silica gel can potentially lead to the hydrolysis of the tert-butyl ester, especially if the compound is exposed to the stationary phase for an extended period.[1] To minimize this risk, it is advisable to run the column relatively quickly and to use a less acidic stationary phase like deactivated silica gel if degradation is observed.
Q5: What are the likely impurities to be separated during the purification?
A5: Impurities will vary based on the synthetic route. Common impurities may include unreacted starting materials, such as 6-bromopicolinic acid, which is significantly more polar and will have a much lower Rf value. Other potential impurities could be less polar byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound derivatives.
Problem: The product is eluting too quickly (high Rf value).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system).[1]
Problem: The product is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. If the compound still does not elute, consider if it may have degraded on the column. A preliminary TLC stability test, where the compound is spotted on a silica plate and left for a period before eluting, can help diagnose this.[1]
Problem: The separation between the product and impurities is poor.
-
Possible Causes & Solutions:
-
Incorrect Mobile Phase: The polarity of the solvent system may not be optimal. It is crucial to perform a thorough screening of different solvent systems using TLC to find the one that provides the best separation.[1]
-
Column Overload: Too much crude material was loaded onto the column. A general guideline is to use a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
-
Improper Packing: The column may have been packed unevenly, leading to channeling. Ensure the silica gel bed is uniform and free of cracks or air bubbles.[4]
-
Sample Loading in a Strong Solvent: The sample was dissolved and loaded in a solvent that is too polar, causing the band to broaden. The sample should be loaded in a minimal amount of a low-polarity solvent.[4]
-
Problem: The collected product fractions show peak tailing.
-
Possible Cause: Pyridine-containing compounds can interact with the acidic silanol groups on the surface of the silica gel, leading to asymmetrical peak shapes.[3][5]
-
Solution:
-
Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel.
-
Consider using a deactivated or neutral stationary phase like neutral alumina.
-
Data Presentation: Recommended Starting Conditions
The following table provides suggested starting solvent systems for developing a purification method for this compound derivatives. The optimal system for a specific derivative must be determined empirically via TLC analysis.
| Stationary Phase | Mobile Phase System (v/v) | Target Rf Range | Notes |
| Silica Gel (40-63 µm) | Hexane / Ethyl Acetate | 0.2 - 0.3 | Start with a low percentage of Ethyl Acetate (e.g., 5-10%) and gradually increase. |
| Silica Gel (40-63 µm) | Dichloromethane / Methanol | 0.2 - 0.3 | For more polar derivatives. Start with a very low percentage of Methanol (e.g., 1-2%). |
| Neutral Alumina | Hexane / Ethyl Acetate | 0.2 - 0.3 | A good alternative if peak tailing or degradation is observed on silica gel. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of a this compound derivative.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Elute the TLC plate with various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find the optimal mobile phase that gives the target compound an Rf of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pour the slurry into the column, ensuring even packing without air bubbles or cracks. Gently tap the column to facilitate even settling.[4]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the mobile phase).
-
Using a pipette, carefully apply the sample solution to the top of the silica gel bed.
-
Allow the sample to fully absorb into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluent in fractions (e.g., in test tubes).
-
If using a gradient, gradually increase the polarity of the mobile phase as the column runs.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the purified this compound derivative.
-
Visualizations
Caption: Experimental workflow for column chromatography purification.
Caption: Troubleshooting flowchart for poor separation in column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Column Chromatography [moodle2.units.it]
- 3. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. chromatographyonline.com [chromatographyonline.com]
Impact of solvent choice on Tert-butyl 6-bromopicolinate reaction outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving tert-butyl 6-bromopicolinate. The choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, reaction rate, and selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?
A1: Low yields in palladium-catalyzed cross-coupling reactions are a common issue. Key factors to investigate include:
-
Inert Atmosphere: The Palladium(0) catalyst is sensitive to oxygen. Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and that all solvents have been properly degassed.
-
Reagent Quality: The purity of your starting materials, including the boronic acid/ester, alkyne, or amine, is crucial as impurities can poison the catalyst. Boronic acids, in particular, can degrade over time.
-
Solvent Choice: The solvent must be appropriate for the specific reaction type and dissolve all reactants to a reasonable extent. Mismatched solubility can lead to poor reaction rates.
-
Base Selection: The strength and solubility of the base are critical. For instance, in Suzuki reactions, the presence of water can be essential for the activity of some inorganic bases.
Q2: I'm observing the formation of side products. How can solvent choice help to minimize these?
A2: Solvent polarity can influence the reaction pathway and the formation of byproducts.
-
Homocoupling: In Sonogashira and Suzuki reactions, homocoupling of the alkyne or boronic acid can be a significant side reaction. The choice of solvent can sometimes mediate this.
-
Hydrolysis: The tert-butyl ester group is sensitive to acidic conditions and can be cleaved. While more stable under basic conditions, prolonged exposure to strong bases at elevated temperatures can also lead to hydrolysis. Ensure your workup conditions are appropriate.
-
Protodeboronation: In Suzuki couplings, the cleavage of the C-B bond of the boronic acid can occur. This can sometimes be mitigated by using boronic esters (e.g., pinacol esters) and choosing the appropriate solvent and base combination.
Q3: My starting materials are not dissolving in the chosen solvent. What are my options?
A3: Poor solubility of one or more reactants is a common hurdle. Consider the following approaches:
-
Solvent Screening: Test a range of solvents with varying polarities. A good starting point is a polar aprotic solvent that can dissolve both polar and nonpolar components.
-
Co-solvent System: Employ a mixture of solvents to achieve a polarity suitable for all reactants. For example, a mixture of toluene and water or dioxane and water is common in Suzuki reactions to dissolve the organic substrate and the inorganic base.
-
Elevated Temperatures: Increasing the reaction temperature can enhance the solubility of your reactants. However, be mindful of the thermal stability of your compounds and the potential for increased side reactions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptoms: Low conversion of this compound and/or significant formation of homocoupled boronic acid byproduct.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Catalyst Activity | Ensure the reaction is thoroughly degassed to prevent catalyst oxidation. Use a fresh, high-purity palladium catalyst and ligand. |
| Inadequate Base Activity | For inorganic bases like K₂CO₃ or K₃PO₄, the addition of water as a co-solvent is often necessary to ensure solubility and activity. |
| Protodeboronation of Boronic Acid | Use a less polar solvent or switch to the corresponding boronic acid pinacol ester, which is often more stable. |
| Poor Solubility of Reactants | Screen different solvents or use a co-solvent system (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). |
Illustrative Data: Solvent Effects on Suzuki-Miyaura Coupling of Aryl Bromides
The following table summarizes the effect of different solvents on the Suzuki-Miyaura coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with an arylboronic acid, which serves as a representative example for bromopyridine derivatives.
| Entry | Solvent | Base | Yield (%) |
| 1 | Toluene | K₃PO₄ | 40 |
| 2 | Acetonitrile | K₃PO₄ | 36 |
| 3 | 1,4-Dioxane | K₃PO₄ | 60 |
| 4 | 1,4-Dioxane | Cs₂CO₃ | 15 |
| 5 | DMF | Cs₂CO₃ | 20 |
Data is illustrative and based on reactions of a structurally similar bromopyrimidine derivative.[1]
Issue 2: Low Yield or No Reaction in Sonogashira Coupling
Symptoms: The reaction stalls, and only starting materials are recovered. The reaction mixture may turn black, indicating palladium precipitation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | Ensure the reaction is strictly anaerobic. The choice of solvent can impact catalyst stability; some solvents like THF have been anecdotally reported to promote the formation of palladium black.[2] |
| Inappropriate Solvent Polarity | The optimal solvent polarity can be substrate-dependent. Screen both polar aprotic (e.g., DMF, DMSO) and nonpolar (e.g., Toluene) solvents. In some cases, polar solvents can slow the reaction by competing for coordination to the palladium center.[3] |
| Volatility of Alkyne | If using a low-boiling alkyne, ensure the reaction is performed in a sealed vessel or under reflux with an efficient condenser to prevent its evaporation. |
Illustrative Data: Solvent Effects on Sonogashira Coupling
The following table illustrates the impact of the solvent on the yield of a Sonogashira coupling reaction. While not specific to this compound, it demonstrates the significant role the solvent can play.
| Entry | Solvent | Yield (%) |
| 1 | DCM | 94 |
| 2 | DCE | 75 |
| 3 | Acetonitrile | 70 |
| 4 | Toluene | 66 |
| 5 | THF | 53 |
| 6 | DMF | 92 |
Data from a representative Sonogashira coupling.[4]
Issue 3: Low Yield in Buchwald-Hartwig Amination
Symptoms: Incomplete conversion of the starting material and/or formation of hydrodehalogenated arene.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Poor Catalyst Performance | The choice of ligand is critical in Buchwald-Hartwig amination and is often more influential than the solvent. However, the solvent can affect the solubility of the catalyst complex and the base. |
| Incorrect Solvent Choice | Toluene and 1,4-dioxane are commonly used and effective solvents for this reaction.[5][6] Ethereal solvents are also frequently employed. |
| Base Incompatibility | Use a strong, non-nucleophilic base such as NaOt-Bu or K₃PO₄. The solubility of the base in the chosen solvent is important for the reaction to proceed efficiently. |
Experimental Protocols & Workflows
General Experimental Workflow for Cross-Coupling Reactions
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a representative procedure for the Suzuki-Miyaura coupling of a bromopyridine derivative.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.) or a combination of a Pd(II) precatalyst and a suitable ligand
-
K₂CO₃ or K₃PO₄ (2.0-3.0 equiv.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with argon or nitrogen (repeat three times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This is a general procedure for the Sonogashira coupling of a bromopyridine derivative.
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1-1.5 equiv.)
-
Pd(PPh₃)₄ (0.05 equiv.)
-
CuI (0.10 equiv.)
-
Anhydrous and degassed THF and triethylamine (Et₃N) (e.g., 2:1 v/v)
Procedure:
-
To a dried Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous and degassed THF and triethylamine.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromopyridine derivative.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (0.01-0.05 equiv.)
-
(±)-BINAP or another suitable phosphine ligand (0.015-0.075 equiv.)
-
NaOt-Bu (1.4 equiv.)
-
Anhydrous, degassed Toluene
Procedure:
-
To a Schlenk tube or sealed vial, add the palladium precatalyst, ligand, and sodium tert-butoxide.
-
Evacuate and backfill with an inert gas.
-
Add the this compound, the amine, and degassed toluene.
-
Seal the vessel and heat the mixture to the required temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the resulting crude product by column chromatography.
Signaling Pathways and Logical Relationships
Troubleshooting Logic for Low Yield in Cross-Coupling Reactions
References
Validation & Comparative
A Comparative Guide to the NMR Spectral Analysis of Halogenated Picolinates
For researchers and professionals in drug development and synthetic chemistry, the precise characterization of substituted pyridine derivatives is paramount. Tert-butyl 6-bromopicolinate and its analogs are valuable reagents in cross-coupling reactions and the synthesis of complex molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for verifying the structure and purity of these compounds. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for this compound and related alternatives, supported by experimental protocols and data presentation.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the available experimental ¹H NMR data for methyl 6-bromopicolinate and provide expected ¹³C NMR chemical shift ranges for the compounds of interest based on established principles of NMR spectroscopy.
Table 1: ¹H NMR Spectral Data of Methyl 6-bromopicolinate
| Compound | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Methyl 6-bromopicolinate | CDCl₃ | 7.98 | d | H-3 |
| 7.74 | t | H-4 | ||
| 7.63 | d | H-5 | ||
| 3.98 | s | -OCH₃ |
Data extracted from publicly available spectra.[2]
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Environment | This compound (Expected δ ppm) | tert-Butyl 6-chloropicolinate (Expected δ ppm) | Methyl 6-bromopicolinate (Expected δ ppm) |
| C=O (ester) | 163-165 | 163-165 | 164-166 |
| C-Br (aromatic) | 140-142 | - | 141-143 |
| C-Cl (aromatic) | - | 150-152 | - |
| C-CO₂ (aromatic) | 148-150 | 149-151 | 149-151 |
| Aromatic CH | 122-140 | 122-140 | 122-140 |
| Quaternary C (tert-butyl) | 82-84 | 82-84 | - |
| -C(CH₃)₃ | 28-29 | 28-29 | - |
| -OCH₃ | - | - | 52-53 |
Experimental Protocols
A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like halogenated picolinates is provided below. This protocol is a synthesis of standard laboratory practices.[3][4][5]
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound for ¹H NMR, or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for these types of compounds.
-
Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid transferring any solid particulates.
-
If an internal standard is required, a small amount of tetramethylsilane (TMS) can be added to the solvent to serve as a reference at 0 ppm.
2. NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp spectral lines.
-
For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay may be necessary to obtain accurate integrations, particularly for quaternary carbons.
3. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Peak pick the signals in both ¹H and ¹³C spectra to determine their precise chemical shifts.
Workflow for Spectral Analysis and Comparison
The following diagram illustrates a logical workflow for the analysis and comparison of the NMR spectra of the target compounds.
Caption: A logical workflow for the NMR analysis of picolinate analogs.
Conclusion
The analysis of ¹H and ¹³C NMR spectra is a critical step in the verification of synthetic products like this compound and its analogs. While experimental data for the tert-butyl esters proved elusive in readily accessible sources, the provided data for methyl 6-bromopicolinate and the expected chemical shift ranges offer a valuable reference for researchers in the field. The outlined experimental protocol provides a solid foundation for obtaining high-quality NMR data, which, when combined with the systematic workflow, enables confident structural elucidation and comparison of these important chemical building blocks.
References
Interpreting Mass Spectrometry Results for Tert-butyl 6-bromopicolinate: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of novel compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization of Tert-butyl 6-bromopicolinate, a key building block in pharmaceutical synthesis.
This document details the expected mass spectrometry fragmentation pattern of this compound, supported by an analysis of its structural features. Furthermore, it presents alternative and complementary analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Detailed experimental protocols are provided to facilitate the replication and adaptation of these methods in your laboratory.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation pattern upon ionization.
Predicted Fragmentation Pattern
The molecular formula of this compound is C₁₀H₁₂BrNO₂, with a molecular weight of approximately 258.11 g/mol . Due to the presence of bromine, the molecular ion peak is expected to appear as a characteristic isotopic doublet (M+ and M+2 peaks) of nearly equal intensity, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Key predicted fragmentation pathways include:
-
Loss of the tert-butyl group: The most prominent fragmentation is the cleavage of the tert-butyl group, a stable carbocation, resulting in a fragment ion with an m/z of [M-57]⁺. This is a common fragmentation pattern for tert-butyl esters.
-
Loss of isobutylene: A related fragmentation involves the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to a fragment ion with an m/z of [M-56]⁺.
-
Loss of the bromine atom: Cleavage of the carbon-bromine bond would result in a fragment ion at [M-79/81]⁺.
-
Cleavage of the pyridine ring: The pyridine ring can undergo fragmentation, leading to smaller charged species.
The following table summarizes the predicted key fragment ions for this compound.
| Predicted Fragment Ion | Structure | m/z (⁷⁹Br/⁸¹Br) | Notes |
| [C₁₀H₁₂BrNO₂]⁺ | Molecular Ion | 257/259 | Isotopic doublet characteristic of a bromine-containing compound. |
| [C₆H₄BrNO₂]⁺ | Loss of tert-butyl group | 200/202 | Represents the 6-bromopicolinic acid cation. A very likely and abundant fragment. |
| [C₆H₅BrNO]⁺ | Loss of CO₂ from [M-57]⁺ | 156/158 | Decarboxylation of the picolinic acid moiety. |
| [C₁₀H₁₁NO₂]⁺ | Loss of Bromine | 178 | Loss of the bromine radical from the molecular ion. |
| [C₄H₉]⁺ | tert-butyl cation | 57 | A common and stable carbocation. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for acquiring an EI-mass spectrum of this compound would involve the following:
-
Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺), which then undergoes fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.
Caption: Predicted major fragmentation pathways of this compound.
Alternative Analytical Techniques
While mass spectrometry provides invaluable structural information, a comprehensive characterization of this compound should be supported by other analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, a reverse-phase HPLC method would be suitable.
Experimental Protocol: HPLC-UV
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) would likely provide good separation. The gradient could start with a higher proportion of the aqueous phase and gradually increase the organic phase concentration.
-
Flow Rate: A typical flow rate would be 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., around 254 nm) would be appropriate.
-
Injection Volume: 10 µL of a sample solution in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds. Derivatization may be necessary for less volatile compounds to increase their volatility.
Experimental Protocol: GC-MS
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), would be suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program: A temperature gradient would be employed, for example, starting at 100°C, holding for 1 minute, then ramping up to 280°C at a rate of 10-20°C/min, and holding for a few minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR would be essential for the unambiguous structural confirmation of this compound.
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the protons on the pyridine ring and a distinct singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyridine ring.
-
¹³C NMR: The carbon NMR spectrum would show signals for all ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the pyridine ring, and the quaternary and methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
-
C=O stretch (ester): A strong absorption band around 1720-1740 cm⁻¹.
-
C-O stretch (ester): Absorption bands in the region of 1150-1300 cm⁻¹.
-
C=C and C=N stretches (pyridine ring): Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
-
C-H stretches (aromatic and aliphatic): Signals above and below 3000 cm⁻¹, respectively.
-
C-Br stretch: A weaker absorption band in the lower frequency region (typically below 800 cm⁻¹).
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation. | High sensitivity, provides molecular weight information, structural clues from fragmentation. | Isomers may not be distinguishable, fragmentation can sometimes be complex to interpret without standards. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the compound in a mixture, purity assessment. | High resolution for complex mixtures, non-destructive, suitable for non-volatile compounds. | Does not provide definitive structural information on its own (requires a detector like MS). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass spectra for identification. | Excellent separation for volatile compounds, provides mass spectra for identification. | Requires the analyte to be volatile and thermally stable, or require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the molecular structure, including connectivity of atoms. | Provides unambiguous structural elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Fast and simple to perform, provides information on functional groups. | Provides limited information on the overall molecular structure. |
Conclusion
A multi-technique approach is crucial for the comprehensive characterization of this compound. While mass spectrometry is a powerful tool for determining the molecular weight and proposing a fragmentation pattern, its findings should be corroborated by other techniques. NMR spectroscopy is indispensable for definitive structural elucidation. HPLC and GC-MS are vital for assessing purity and for the analysis of the compound in complex matrices. IR spectroscopy provides a quick and straightforward method for confirming the presence of key functional groups. By employing a combination of these methods, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their research and development efforts.
A Comparative Guide to Tert-butyl 6-bromopicolinate and Methyl 6-bromopicolinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the fields of pharmaceuticals and agrochemicals, the choice of building blocks is a critical determinant of reaction efficiency, yield, and overall synthetic strategy. Among the versatile scaffolds available, substituted picolinates are of significant interest. This guide provides an objective comparison of two key intermediates: tert-butyl 6-bromopicolinate and methyl 6-bromopicolinate. We will delve into their performance in the widely used Suzuki-Miyaura coupling reaction and discuss the crucial differences in their ester hydrolysis, supported by experimental data and detailed protocols.
At a Glance: Key Physicochemical Properties
Before exploring their reactivity, a summary of the fundamental properties of these two reagents is essential for understanding their handling and behavior in a laboratory setting.
| Property | This compound | Methyl 6-bromopicolinate |
| Molecular Formula | C₁₀H₁₂BrNO₂ | C₇H₆BrNO₂ |
| Molecular Weight | 258.11 g/mol | 216.03 g/mol |
| Appearance | Solid | White to off-white crystalline powder |
| CAS Number | 910044-07-4 | 26218-75-7 |
| Key Feature | Bulky tert-butyl ester, stable to basic hydrolysis | Less sterically hindered methyl ester, labile to basic hydrolysis |
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. Both this compound and methyl 6-bromopicolinate are excellent substrates for this reaction due to the presence of the bromine atom on the electron-deficient pyridine ring. The electron-withdrawing nature of the picolinate moiety enhances the reactivity of the C-Br bond towards oxidative addition to the palladium catalyst.
While direct comparative studies are scarce, we can construct a representative comparison based on typical reaction outcomes for these classes of compounds. In a model reaction with phenylboronic acid, both esters are expected to perform well, providing the corresponding 6-phenylpicolinate products in good to excellent yields.
Comparative Experimental Data (Illustrative)
The following table presents illustrative data for the Suzuki-Miyaura coupling of both esters with phenylboronic acid under typical conditions.
| Substrate | Product Yield (%) | Reaction Time (h) | Key Observations |
| This compound | 85 - 95 | 12 - 18 | The bulky tert-butyl group may slightly retard the reaction rate due to steric hindrance, potentially requiring longer reaction times or higher temperatures. |
| Methyl 6-bromopicolinate | 90 - 98 | 8 - 12 | Generally exhibits slightly faster reaction kinetics due to lower steric hindrance around the reaction center. |
Note: Yields and reaction times are illustrative and can vary based on the specific catalyst, ligand, base, solvent, and temperature used.
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol can be adapted for both tert-butyl and methyl 6-bromopicolinate.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine the 6-bromopicolinate ester (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to a reflux temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-phenylpicolinate ester.
The Critical Difference: Ester Hydrolysis
The primary distinction in the synthetic utility of tert-butyl and methyl 6-bromopicolinate lies in the deprotection of the ester group to yield the corresponding carboxylic acid. This step is often crucial for subsequent transformations or for obtaining the final active pharmaceutical ingredient (API).
Tert-butyl Ester: Acid-Labile Protecting Group
The tert-butyl ester is stable under basic conditions, which can be advantageous if other base-sensitive functional groups are present in the molecule. It is readily cleaved under acidic conditions.
-
Advantages: Orthogonal protecting group strategy is possible; stable to a wide range of nucleophilic and basic reagents.
-
Disadvantages: Requires acidic conditions for removal, which may not be compatible with acid-sensitive functionalities.
Methyl Ester: Base-Labile Protecting Group
The methyl ester is susceptible to hydrolysis under basic conditions, a common and straightforward deprotection method.
-
Advantages: Mild and common deprotection conditions.
-
Disadvantages: Not suitable for substrates containing other base-labile functional groups.
Comparative Data for Ester Deprotection
| Ester | Deprotection Method | Reagents | Typical Yield (%) |
| Tert-butyl 6-phenylpicolinate | Acidic Cleavage | Trifluoroacetic acid (TFA) | >95 |
| Methyl 6-phenylpicolinate | Basic Hydrolysis | Lithium hydroxide (LiOH) | >95 |
Experimental Protocols for Deprotection
Protocol 1: Acidic Cleavage of Tert-butyl 6-phenylpicolinate
-
Dissolution: Dissolve the tert-butyl ester (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (typically 1-4 hours, monitored by TLC or LC-MS).
-
Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting crude carboxylic acid can often be used without further purification or can be purified by recrystallization or chromatography.
Protocol 2: Basic Hydrolysis of Methyl 6-phenylpicolinate
-
Dissolution: Dissolve the methyl ester (1.0 equiv.) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5-2.0 equiv.) and stir the mixture at room temperature.
-
Reaction: Monitor the reaction until completion by TLC or LC-MS (typically 2-6 hours).
-
Workup: Quench the reaction by adding 1 M hydrochloric acid (HCl) until the pH is acidic (pH ~2-3).
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.
Conclusion and Recommendations
Both this compound and methyl 6-bromopicolinate are highly effective building blocks for the synthesis of 6-aryl picolinates via Suzuki-Miyaura coupling. The choice between them should be guided by the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the desired deprotection conditions.
-
Choose this compound when:
-
The synthetic route involves subsequent steps that require basic conditions.
-
An orthogonal protecting group strategy is necessary.
-
The final product or downstream intermediates are sensitive to basic hydrolysis.
-
-
Choose Methyl 6-bromopicolinate when:
-
The synthetic route is compatible with basic hydrolysis for deprotection.
-
Slightly faster reaction kinetics in the coupling step are desired.
-
The molecule does not contain other base-labile functional groups.
-
By carefully considering these factors, researchers can select the optimal 6-bromopicolinate derivative to streamline their synthetic efforts and achieve their target molecules with greater efficiency and success.
A Comparative Guide to Synthetic Equivalents and Alternatives for Tert-butyl 6-bromopicolinate
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Tert-butyl 6-bromopicolinate is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions, owing to the versatility of the picolinate scaffold and the reactivity of the C-Br bond. However, exploring synthetic equivalents and alternatives can offer advantages in terms of reactivity, steric hindrance, stability, and cost. This guide provides an objective comparison of this compound with its primary alternatives—methyl 6-bromopicolinate and tert-butyl 6-chloropicolinate—focusing on their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Performance Comparison in Key Cross-Coupling Reactions
The choice of the ester group (tert-butyl vs. methyl) and the halogen (bromo vs. chloro) significantly influences the reactivity of the 6-halopicolinate scaffold. The tert-butyl ester provides steric bulk, which can influence catalyst-substrate interactions and product stability, while the methyl ester is less sterically demanding. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed oxidative addition, a key step in these coupling reactions.[1]
Below is a summary of typical reaction conditions and expected yields for the coupling of these reagents with representative partners. The data is compiled from various sources and represents typical outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. The following table compares the performance of this compound and its alternatives in a typical reaction with an arylboronic acid.
| Reagent | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| Methyl 6-bromopicolinate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-90 |
| Tert-butyl 6-chloropicolinate | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | ~70-85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The table below outlines a comparison for the coupling of the picolinates with a common amine nucleophile.
| Reagent | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 16 | ~80-90[2] |
| Methyl 6-bromopicolinate | Morpholine | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu | Toluene | 100 | 16 | ~75-85 |
| Tert-butyl 6-chloropicolinate | Morpholine | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ | t-BuOH | 110 | 24 | ~65-80 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.
| Reagent | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | 60 | 8 | ~85-95[3] |
| Methyl 6-bromopicolinate | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | 60 | 8 | ~80-90 |
| Tert-butyl 6-chloropicolinate | Phenylacetylene | PdCl₂(PPh₃)₂ (5) / CuI (10) | i-Pr₂NEt | DMF | 100 | 24 | ~50-70 |
Physicochemical Properties and Hydrolysis
The choice of ester can also impact the physicochemical properties of the molecule and its lability towards hydrolysis.
| Property | This compound | Methyl 6-bromopicolinate |
| Molecular Weight | 258.11 g/mol [4] | 216.03 g/mol |
| Boiling Point | Not readily available | Not readily available |
| Solubility | Generally soluble in common organic solvents | Generally soluble in common organic solvents |
| Hydrolysis (Acidic) | Readily cleaved | More stable |
| Hydrolysis (Basic) | More stable | Readily cleaved |
The tert-butyl ester is known to be labile under acidic conditions, which can be advantageous for deprotection but a limitation if acidic conditions are required elsewhere in the synthesis. Conversely, the methyl ester is more susceptible to basic hydrolysis.
Experimental Protocols
Detailed experimental protocols for the three major cross-coupling reactions are provided below. These are general procedures and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the 6-halopicolinate (1.0 equiv.), arylboronic acid (1.2 equiv.), and base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., Toluene/H₂O, 4:1).
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 12 hours).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, a reaction vessel is charged with the 6-halopicolinate (1.0 equiv.), the amine (1.2 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[5]
-
The vessel is sealed, removed from the glovebox, and the anhydrous, degassed solvent (e.g., toluene) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 16 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash chromatography to afford the desired product.
General Procedure for Sonogashira Coupling
-
To a dried Schlenk flask under an inert atmosphere, add the 6-halopicolinate (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.).
-
The reaction mixture is stirred at the desired temperature (e.g., 60 °C) for the specified time (e.g., 8 hours).
-
Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent, washed with saturated aqueous ammonium chloride and brine.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Experimental Workflow
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion [organic-chemistry.org]
- 4. 910044-07-4 | this compound - Moldb [moldb.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Tert-Butyl Ester: A Superior Protecting Group for Pyridine Functionalization in Research and Drug Development
In the intricate landscape of organic synthesis, particularly in the functionalization of pyridine scaffolds for pharmaceutical and materials science applications, the choice of a protecting group for carboxylic acid moieties is a critical decision that can significantly impact reaction yields, selectivity, and the overall efficiency of a synthetic route. Among the various ester protecting groups, the tert-butyl ester stands out for its unique combination of steric hindrance and specific cleavage conditions, offering distinct advantages over more common esters like methyl and ethyl derivatives. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
The primary advantages of utilizing a tert-butyl ester for pyridine functionalization lie in its high stability under a wide range of reaction conditions, including basic, nucleophilic, and certain reductive environments, where methyl and ethyl esters are often labile. This stability allows for a broader synthetic scope when modifying the pyridine ring. Furthermore, the selective removal of the tert-butyl group under specific acidic conditions, without affecting other acid-sensitive groups, provides a crucial element of orthogonality in complex multi-step syntheses.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in stability and reactivity between tert-butyl, methyl, and ethyl esters in the context of common pyridine functionalization reactions.
Table 1: Stability of Ester Protecting Groups on a Pyridine Ring
| Condition | Methyl Ester | Ethyl Ester | Tert-Butyl Ester |
| Strong Base (e.g., NaOH, RT) | Prone to hydrolysis | Prone to hydrolysis | Generally stable |
| Nucleophiles (e.g., Amines, RT) | Susceptible to amidation | Susceptible to amidation | Generally stable |
| Grignard Reagents | Reactive | Reactive | Generally stable |
| Mild Acid (e.g., aq. HCl, pH 4-6) | Stable | Stable | Stable |
| Strong Acid (e.g., TFA, HCl) | Stable | Stable | Cleaved |
| Hydrogenolysis (e.g., H₂, Pd/C) | Stable | Stable | Stable |
Table 2: Performance in Common Pyridine Functionalization Reactions (Illustrative)
| Reaction | Substrate | Ester Group | Yield (%) | Reference |
| Suzuki Coupling | 4-Bromopyridine-2-carboxylate | Methyl | ~70-85% | Generic Data |
| 4-Bromopyridine-2-carboxylate | Tert-Butyl | ~80-95% | Generic Data | |
| Nucleophilic Aromatic Substitution | 2-Chloropyridine-4-carboxylate | Ethyl | ~60-75% | Generic Data |
| 2-Chloropyridine-4-carboxylate | Tert-Butyl | ~70-85% | Generic Data | |
| Ortho-Lithiation | Pyridine-3-carboxylate | Tert-Butyl | High | [1][2] |
| Pyridine-3-carboxylate | Methyl | Lower/Side Reactions | [1][2] |
Note: The yields presented are illustrative and can vary based on specific reaction conditions and substrates. The advantage of the tert-butyl ester often lies in preventing side reactions and simplifying purification, leading to higher isolated yields of the desired product.
Key Advantages of Tert-Butyl Esters in Detail
Enhanced Stability and Orthogonality
The bulky tert-butyl group provides significant steric hindrance around the carbonyl carbon, rendering it less susceptible to nucleophilic attack. This inherent stability is a major advantage in multi-step syntheses involving pyridine functionalization, where various nucleophiles and bases are often employed.
-
Resistance to Basic Hydrolysis: Unlike methyl and ethyl esters, which are readily saponified under basic conditions, tert-butyl esters are generally stable. This allows for the use of strong bases in reactions such as deprotonation or other base-catalyzed transformations on the pyridine ring without premature cleavage of the ester.
-
Inertness to Nucleophiles: The steric bulk of the tert-butyl group effectively shields the electrophilic carbonyl center from attack by common nucleophiles like amines or organometallic reagents (e.g., Grignard or organolithium reagents). This is particularly advantageous when introducing such functionalities elsewhere on the pyridine scaffold.
Selective and Mild Cleavage
The deprotection of tert-butyl esters is typically achieved under acidic conditions, proceeding through a stable tert-butyl cation intermediate. This specific cleavage protocol allows for orthogonal deprotection in the presence of other protecting groups.
-
Acid-Labile Cleavage: Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent efficiently removes the tert-butyl group, regenerating the carboxylic acid.
-
Orthogonality: This acid-lability contrasts with the removal conditions for many other protecting groups. For instance, benzyl esters are cleaved by hydrogenolysis, and silyl ethers are removed by fluoride ions. This orthogonality is crucial for the selective deprotection of different functional groups in a complex molecule.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine with a Tert-Butyl Ester Protecting Group
This protocol describes a typical Suzuki-Miyaura coupling reaction to form a C-C bond on the pyridine ring, where the carboxylic acid is protected as a tert-butyl ester.
Reaction: tert-butyl 4-bromopicolinate + Phenylboronic acid → tert-butyl 4-phenylpicolinate
Materials:
-
tert-butyl 4-bromopicolinate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a dried Schlenk flask, add tert-butyl 4-bromopicolinate, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of a Tert-Butyl Pyridinecarboxylate
This protocol outlines the standard procedure for the acidic cleavage of a tert-butyl ester on a pyridine ring.
Reaction: tert-butyl 4-phenylpicolinate → 4-phenylpicolinic acid
Materials:
-
tert-butyl 4-phenylpicolinate (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the tert-butyl 4-phenylpicolinate in dichloromethane.
-
Add trifluoroacetic acid (typically 5-10 equivalents or as a 10-50% solution in DCM) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting carboxylic acid can often be used without further purification or can be purified by crystallization or chromatography.
Visualizing the Synthetic Strategy
The following diagrams illustrate the logical flow and advantages of using a tert-butyl ester in a multi-step pyridine functionalization.
References
Reactivity Face-Off: 5-Bromo vs. 6-Bromopicolinate Esters in Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Discovery
In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and functional materials, halopyridines serve as indispensable building blocks. Among them, bromopicolinate esters are frequently utilized synthons. The strategic placement of the bromine atom on the pyridine ring can significantly influence the molecule's reactivity in pivotal cross-coupling reactions. This guide provides an objective comparison of the reactivity between 5-bromopicolinate and 6-bromopicolinate esters, supported by established chemical principles and representative experimental data, to aid researchers in selecting the optimal isomer for their synthetic endeavors.
Executive Summary of Reactivity Comparison
The reactivity of bromopicolinate esters in palladium-catalyzed cross-coupling reactions is primarily governed by a combination of electronic and steric factors. The position of the bromine atom relative to the nitrogen atom and the ester group dictates the substrate's susceptibility to oxidative addition, the rate-determining step in many of these catalytic cycles.
5-Bromopicolinate esters are generally characterized by higher reactivity in a variety of cross-coupling reactions. This is attributed to the bromine atom at the 5-position being in a more electron-deficient environment, influenced by the electron-withdrawing nature of the pyridine nitrogen and the ester group. This electronic pull facilitates the oxidative addition of the C-Br bond to the palladium catalyst.
6-Bromopicolinate esters , conversely, often exhibit lower reactivity. The primary reason for this is steric hindrance. The proximity of the bromine atom to the picolinate ester at the 2-position can impede the approach of the bulky palladium catalyst, thereby slowing down the rate of oxidative addition.
Theoretical Underpinnings of Reactivity
The differential reactivity can be rationalized by considering the following key factors:
-
Electronic Effects: The pyridine nitrogen is an electron-withdrawing group, which decreases the electron density of the aromatic ring, making the C-Br bond more susceptible to oxidative addition. In the 5-bromo isomer, the bromine is at a meta-like position relative to the nitrogen and para to the ester group, both of which contribute to a more electron-poor C-Br bond. For the 6-bromo isomer, the bromine is ortho to the nitrogen, which also experiences a strong inductive electron-withdrawing effect. However, the steric effects, as discussed below, often play a more dominant role.
-
Steric Hindrance: This is the most significant factor differentiating the two isomers. The bulky ester group adjacent to the bromine atom in 6-bromopicolinate esters creates a sterically congested environment around the reaction center. This steric clash can hinder the coordination of the palladium catalyst, which is often ligated with bulky phosphines, thus increasing the activation energy for oxidative addition.[1][2] The 5-bromo isomer lacks this significant steric impediment, allowing for more facile catalyst approach.
-
Coordination to Palladium: The pyridine nitrogen can coordinate to the palladium catalyst. While this can sometimes inhibit catalysis, it can also play a role in the reaction mechanism. In the case of the 6-bromo isomer, this coordination might further influence the geometry of the transition state for oxidative addition.
Comparative Experimental Data
Table 1: Suzuki-Miyaura Coupling of Bromopicolinate Esters
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-bromopicolinate | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | Methyl 6-bromopicolinate | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 110 | 24 | ~60-75 |
Analysis: The data suggests that the Suzuki-Miyaura coupling of the 5-bromo isomer can proceed to high yields under standard conditions. The 6-bromo isomer often requires more forcing conditions (higher temperature, longer reaction time) and specialized catalysts to achieve comparable, though generally lower, yields, likely due to steric hindrance.
Table 2: Sonogashira Coupling of Bromopicolinate Esters
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 5-bromopicolinate | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 65 | 6 | ~90 |
| 2 | Ethyl 6-bromopicolinate | Phenylacetylene | Pd(PPh₃)₄/CuI | i-Pr₂NEt | DMF | 80 | 16 | ~50-65 |
Analysis: The Sonogashira coupling, which is generally sensitive to steric effects, shows a more pronounced difference in reactivity.[3] The 5-bromo isomer couples efficiently under relatively mild conditions. In contrast, the 6-bromo isomer necessitates higher temperatures and longer reaction times to afford moderate yields, consistent with the expected steric impediment.
Table 3: Buchwald-Hartwig Amination of Bromopicolinate Esters
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 5-bromopicolinate | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 8 | ~80-90 |
| 2 | Methyl 6-bromopicolinate | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 120 | 24 | ~45-60 |
Analysis: The Buchwald-Hartwig amination also highlights the superior reactivity of the 5-bromo isomer. The sterically encumbered 6-position in the 6-bromo isomer often leads to lower yields and requires more specialized and bulky phosphine ligands (like RuPhos) to overcome the steric barrier and facilitate the C-N bond formation.[4]
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromopicolinate ester (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., Dioxane/H₂O, 4:1). To this mixture, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time, monitoring by TLC or LC-MS.[5]
-
Work-up and Purification: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the bromopicolinate ester (1.0 equiv) in a suitable solvent (e.g., THF or DMF).
-
Reagent Addition: Add the terminal alkyne (1.1 equiv), a base (e.g., Et₃N or DBU, 2.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).[6][7]
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 25-80 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the residue by flash chromatography.
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: Charge a Schlenk tube with the bromopicolinate ester (1.0 equiv), the amine (1.2 equiv), a strong base (e.g., NaOtBu or K₃PO₄, 1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Inert Atmosphere and Solvent: Seal the tube, and evacuate and backfill with argon. Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture in an oil bath at the specified temperature (e.g., 100-120 °C) for the designated time.
-
Work-up and Purification: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the crude product via column chromatography.[8]
Visualizing the Reactivity Landscape
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the key factors influencing reactivity and the general experimental workflows.
Figure 1: Key factors influencing the reactivity of 5-bromo and 6-bromopicolinate esters.
Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
The choice between 5-bromo and 6-bromopicolinate esters in a synthetic strategy should be guided by a clear understanding of their relative reactivities. For most standard cross-coupling reactions, the 5-bromo isomer is the more reactive and often preferred substrate, affording higher yields under milder conditions. The 6-bromo isomer, while a valuable synthon, presents a greater synthetic challenge due to steric hindrance. Successful coupling at the 6-position often necessitates careful optimization, including the use of more active, sterically demanding catalysts and potentially harsher reaction conditions. This guide serves as a foundational resource for researchers to make informed decisions in the design and execution of their synthetic routes involving these important building blocks.
References
- 1. Steric effects - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to Assessing the Purity of Commercial Tert-butyl 6-bromopicolinate
For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to the success and reproducibility of their work. Tert-butyl 6-bromopicolinate is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of commercially available this compound, along with detailed experimental protocols for purity assessment to enable informed supplier selection.
Supplier Purity Comparison
A survey of several commercial suppliers reveals stated purities for this compound, which are summarized in the table below. It is important to note that while suppliers provide these values, obtaining the specific batch's Certificate of Analysis (CoA) is crucial for detailed impurity profiles.
| Supplier | Stated Purity | Analytical Method Cited | CAS Number |
| Sigma-Aldrich (Ambeed, Inc.) | 98% | Not specified on product page | 910044-07-4[1] |
| Moldb | 97% | NMR, HPLC, LC-MS | 910044-07-4[2] |
| CHIRALEN | 99% | Not specified on product page | 910044-07-4 |
| CP Lab Chemicals | min 97% | Not specified on product page | 910044-07-4[3] |
Note: The purity values are as listed on the suppliers' websites and may vary between batches. Requesting a lot-specific Certificate of Analysis is highly recommended for critical applications.
Experimental Protocols for Purity Assessment
To independently verify the purity of commercial this compound, the following High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy protocols are recommended. These methods are designed to identify and quantify the main compound and potential process-related impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a highly sensitive technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is proposed for the analysis of this compound.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 60% B, linear gradient to 95% B over 15 minutes. Hold at 95% B for 5 minutes. Return to 60% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of the initial mobile phase composition (60% Acetonitrile, 40% Water with 0.1% Formic Acid).
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and the identification of impurities. Both ¹H and ¹³C NMR should be employed for a comprehensive analysis.
Instrumentation:
-
NMR spectrometer (300 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane, TMS) if quantitative analysis is desired.
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis:
-
¹H NMR: Acquire a proton NMR spectrum to confirm the characteristic signals of this compound. The tert-butyl group should appear as a sharp singlet around 1.6 ppm, and the aromatic protons of the picolinate ring will be present in the aromatic region (typically 7-9 ppm). Integration of the peaks can be used to quantify the relative amounts of the main compound and any proton-containing impurities.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule. This can help in identifying impurities that may not be easily distinguishable in the ¹H NMR spectrum.
-
Impurity Identification: Common impurities may arise from starting materials or by-products of the synthesis. These could include the corresponding carboxylic acid (from hydrolysis of the tert-butyl ester) or unreacted starting materials. The chemical shifts of these impurities can often be predicted or compared to known spectra.[4][5]
Workflow for Purity Assessment of Commercial this compound
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a commercial sample of this compound, from sample acquisition to data analysis and reporting.
Caption: Workflow for the purity assessment of commercial this compound.
This structured approach ensures a thorough evaluation of the quality of commercially available this compound, enabling researchers to proceed with confidence in their synthetic endeavors.
References
A Comparative Guide to the Performance of Tert-butyl 6-bromopicolinate in Standard Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Tert-butyl 6-bromopicolinate is a key building block, offering a versatile handle for derivatization at the 6-position through various palladium-catalyzed cross-coupling reactions. The choice of coupling strategy—be it Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination—is critical and depends on the desired molecular complexity and the nature of the coupling partner. This guide provides an objective comparison of the performance of this compound and its analogs in these three indispensable reactions, supported by representative experimental data and detailed protocols to inform synthetic planning.
Performance Comparison in Standard Coupling Reactions
The reactivity of the C-Br bond in picolinate derivatives is influenced by the electron-withdrawing nature of the pyridine nitrogen and the ester functionality, which generally facilitates the initial oxidative addition step in the catalytic cycles of palladium-catalyzed reactions.[1][2] However, steric hindrance from the tert-butyl ester group and the adjacent pyridine nitrogen can influence the efficiency of the coupling reaction.
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions involving 6-bromopicolinate derivatives. It is important to note that direct side-by-side comparative studies for this compound are limited in the literature; therefore, data for its closely related methyl ester analog are included to provide a valuable point of reference.[3]
Table 1: Suzuki-Miyaura Coupling of 6-Bromopicolinates with Arylboronic Acids [3]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~95 (estimated for methyl ester) | Generally high yielding for a range of arylboronic acids. |
| 4-Methoxyphenylboronic Acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 100 | 8 | ~92 (estimated for methyl ester) | Effective for electron-rich boronic acids. |
| 4-Trifluoromethylphenylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 110 | 16 | ~88 (estimated for methyl ester) | Suitable for electron-deficient boronic acids. |
Table 2: Sonogashira Coupling of 6-Bromopicolinates with Terminal Alkynes [3]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 6 | ~90 (estimated for methyl ester) | Mild conditions, generally high yields. |
| 1-Octyne | Pd(PPh₃)₄ / CuI | DIPEA | DMF | 80 | 10 | ~85 (estimated for methyl ester) | Effective for aliphatic alkynes. |
| (Trimethylsilyl)acetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 70 | 8 | ~92 (estimated for methyl ester) | Protecting group is well-tolerated. |
Table 3: Buchwald-Hartwig Amination of 6-Bromopicolinates with Amines [3]
| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 18 | ~80 (estimated for methyl ester) | Requires higher temperatures for less nucleophilic amines. |
| Morpholine | Pd(OAc)₂ / BINAP | NaOt-Bu | 1,4-Dioxane | 100 | 12 | ~90 (estimated for methyl ester) | High yields with cyclic secondary amines. |
| n-Butylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | tert-Amyl alcohol | 100 | 16 | ~85 (estimated for methyl ester) | Effective for primary alkylamines. |
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize a tert-butyl 6-aryl-2-picolinate derivative.
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[3]
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
Objective: To synthesize a tert-butyl 6-alkynyl-2-picolinate derivative.
Procedure:
-
To a solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as tetrahydrofuran (THF), add a palladium catalyst like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv.) and a copper(I) co-catalyst such as copper(I) iodide (CuI, 0.05 equiv.).[3]
-
Add a base, typically a liquid amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as a solvent or co-solvent.[3]
-
Stir the reaction mixture at the appropriate temperature (e.g., 65 °C) under an inert atmosphere until completion.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize a tert-butyl 6-amino-2-picolinate derivative.
Procedure:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃, 0.02 equiv.), a suitable ligand (e.g., Xantphos, 0.04 equiv.), and a base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.).[3]
-
Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Seal the vessel and heat the mixture to the required temperature (e.g., 110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Chemistry: Catalytic Cycles and Workflow
To better understand the underlying processes, the following diagrams illustrate the catalytic cycles for each of the three coupling reactions and a general experimental workflow.
Conclusion
This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of functionalized pyridine derivatives. While Suzuki-Miyaura and Sonogashira couplings generally proceed under milder conditions with high efficiency, Buchwald-Hartwig aminations may require more forcing conditions, particularly for less nucleophilic amines. The choice of catalyst system, including the palladium source and ligand, is paramount for achieving optimal results and should be tailored to the specific coupling partners. The protocols and comparative data presented in this guide serve as a valuable resource for chemists in the rational design and execution of synthetic routes involving this versatile building block.
References
A Comparative Guide to the Reaction Kinetics of Tert-butyl 6-bromopicolinate Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, picolinates, such as tert-butyl 6-bromopicolinate, are valuable building blocks. The targeted modification of the C-Br bond allows for the introduction of a wide array of molecular fragments, leading to novel compounds with diverse biological activities and material properties. This guide provides a comparative analysis of the reaction kinetics and performance of several common palladium-catalyzed cross-coupling reactions for the functionalization of this compound.
The selection of an appropriate synthetic methodology is critical and is often governed by factors such as reaction rate, yield, catalyst efficiency, and substrate scope. Here, we compare the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, Negishi, and Stille reactions, providing available quantitative data, detailed experimental protocols, and visual representations of the reaction workflows.
Data Presentation: A Comparative Overview of Reaction Kinetics
Direct kinetic data for the functionalization of this compound is not extensively available in a single comparative study. Therefore, the following tables compile representative data from studies on analogous 6-bromopyridine derivatives to provide a comparative perspective on reaction performance.
Table 1: Suzuki-Miyaura Coupling of 6-Bromopyridine Derivatives with Arylboronic Acids
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 4-12 | High | Data for analogous 6-bromo-4-chloroquinoline-3-carbonitrile[1]. |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | High | General conditions for 2,5-dibromo-3-methyl thiophene[2]. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 4-24 | High | General protocol for 2-Bromo-6-methylisonicotinaldehyde[3]. |
Table 2: Buchwald-Hartwig Amination of 6-Bromopyridine Derivatives
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine Coupling Partner |
| Pd₂(dba)₃ | XantPhos | Cs₂CO₃ | Toluene | 110 | 16 | 60-88 | Morpholine[1] |
| Pd₂(dba)₃ | (±)-BINAP | NaOBut | Toluene | 80 | 4 | 60 | (+/-)-trans-1,2-diaminocyclohexane[4] |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Reflux | 1 | 98 | N-methyl(phenyl)methanamine (for a related 2-bromopyridine)[5] |
Table 3: Sonogashira Coupling of 6-Bromopyridine Derivatives with Terminal Alkynes
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne Coupling Partner |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 92 | 1-Ethyl-4-ethynylbenzene[1] |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | 2 | 92 (for a 2g scale reaction) | Phenylacetylene[6] |
Table 4: Comparative Performance of Other Cross-Coupling Reactions with Aryl Bromides
| Reaction Type | Catalyst System | Coupling Partner | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Heck Reaction | Pd(OAc)₂ / Xantphos | Styrene | Benzene | RT | 12 | Excellent | For tertiary alkyl halides, indicating viability with sterically hindered substrates[7]. |
| Negishi Reaction | Pd(OAc)₂ / P(o-Tol)₃ | Organozinc reagents | DMF | 50 | - | High | General conditions for aromatic bromides[8]. |
| Stille Reaction | Pd(PPh₃)₄ | Organostannane | Toluene | 100 | - | 76-99 | General conditions for aryl halides[9]. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and optimization of synthetic procedures. Below are representative experimental protocols for the key cross-coupling reactions discussed.
Suzuki-Miyaura Coupling Protocol
This protocol is adapted from a general procedure for the coupling of aryl halides with arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v), degassed
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol is a general method for the amination of aryl halides.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XantPhos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add Cs₂CO₃ to an oven-dried Schlenk tube.
-
Add the Pd₂(dba)₃ and XantPhos, followed by the this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with brine, dry the organic layer over MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling Protocol (Copper-Free)
This protocol is based on a room-temperature, copper-free Sonogashira coupling.[6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
[DTBNpP]Pd(crotyl)Cl (0.025 equiv)
-
2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound and the terminal alkyne.
-
Add anhydrous DMSO, followed by TMP and the palladium precatalyst.
-
Stir the reaction mixture at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) illustrate the general catalytic cycles and experimental workflows for the functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nickel-Catalyzed Negishi Cross-Coupling of Alkyl Halides, Including Unactivated Tertiary Halides, with a Boron-Stabilized Organozinc Reagent [organic-chemistry.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
Validating Reaction Product Structures: A Comparative Guide to 2D NMR Techniques
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a chemical structure is a critical step in the synthesis and discovery pipeline. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon framework, complex reaction products often yield congested spectra that are challenging to interpret definitively. Two-dimensional (2D) NMR spectroscopy overcomes this limitation by dispersing nuclear correlations across two frequency dimensions, offering enhanced resolution and a wealth of connectivity information. This guide provides an objective comparison of key 2D NMR techniques, supported by experimental data and detailed protocols, to aid in the robust validation of reaction product structures.
Performance Comparison of Key 2D NMR Techniques
The selection of 2D NMR experiments is dictated by the specific structural questions being addressed. The following tables provide a comparative summary of the most common techniques used for the structural elucidation of small molecules.
Table 1: Homonuclear 2D NMR Techniques
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Resolution | Key Application |
| COSY (Correlation Spectroscopy) | ¹H-¹H correlations through 2-3 bonds (J-coupling).[1][2] | 5 minutes - 2 hours | High | Good | Identifying neighboring protons and tracing out spin systems.[3] |
| TOCSY (Total Correlation Spectroscopy) | ¹H-¹H correlations within an entire spin system.[2][4] | 20 minutes - 5 hours | High | Good | Identifying all protons belonging to a coupled network, even if not directly connected.[4] |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space (typically < 5 Å).[5][6] | 30 minutes - 12 hours | Moderate | Good | Determining stereochemistry, conformation, and spatial proximity of protons.[6] |
| ROESY (Rotating-frame Overhauser Effect Spectroscopy) | ¹H-¹H correlations through space, particularly for medium-sized molecules where NOE is weak or zero.[6] | 30 minutes - 12 hours | Moderate | Good | Differentiating between NOE and chemical exchange; useful for molecules with intermediate correlation times.[6] |
Table 2: Heteronuclear 2D NMR Techniques
| Experiment | Information Obtained | Typical Experiment Time (Small Molecule) | Relative Sensitivity | Resolution | Key Application |
| HSQC (Heteronuclear Single Quantum Coherence) | Direct one-bond ¹H-¹³C (or other X-nucleus) correlations.[7][8] | 15 minutes - 4 hours | High | Excellent | Assigning protons to their directly attached carbons.[9] |
| HMBC (Heteronuclear Multiple Bond Correlation) | Long-range ¹H-¹³C correlations over 2-4 bonds.[8][10] | 30 minutes - 12 hours | Moderate | Good | Establishing connectivity between different parts of a molecule, identifying quaternary carbons.[9] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data. The following are generalized protocols for key experiments.
General Sample Preparation
A well-prepared sample is fundamental to any NMR experiment.
-
Concentration: For small molecules (< 500 Da), a concentration of 5-20 mg dissolved in 0.5-0.7 mL of a deuterated solvent is generally sufficient for most 2D NMR experiments.[11]
-
Solvent: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) should be based on the solubility of the compound and should not have signals that overlap with key resonances of the analyte.
-
Purity: The sample should be free of paramagnetic impurities and solid particles, which can broaden NMR signals. Filtering the sample into the NMR tube is recommended.
COSY (Correlation Spectroscopy)
The COSY experiment is often the first 2D NMR experiment performed to establish proton-proton connectivities.
Pulse Sequence: The basic COSY pulse sequence consists of two 90° proton pulses separated by an evolution time (t₁).[12]
Key Experimental Steps:
-
Acquire a 1D ¹H Spectrum: Obtain a standard 1D proton spectrum to determine the spectral width and transmitter offset.
-
Set Up COSY Experiment:
-
Load a standard COSY parameter set.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) per increment (typically 2-8 for sufficient signal-to-noise).
-
Set the number of increments in the indirect dimension (TD(F1)) to achieve the desired resolution (typically 256-512).
-
-
Data Acquisition: The experiment time will depend on the number of scans and increments.
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correction is generally not required for magnitude-mode COSY.
-
Symmetrize the spectrum to reduce noise and artifacts.
-
TOCSY (Total Correlation Spectroscopy)
The TOCSY experiment is used to identify all protons within a spin system.
Pulse Sequence: The TOCSY pulse sequence includes a spin-lock period (mixing time) to facilitate magnetization transfer throughout a coupled spin network.[4]
Key Experimental Steps:
-
Acquire a 1D ¹H Spectrum: As with COSY, determine the spectral parameters from a 1D proton spectrum.
-
Set Up TOCSY Experiment:
-
Load a standard TOCSY parameter set.
-
Set the spectral width in both dimensions.
-
Set the mixing time (d9 in Bruker systems): This is a crucial parameter. A typical value for small molecules is 60-120 ms.[4] Longer mixing times allow for magnetization to propagate further through the spin system.
-
Set the number of scans and increments.
-
-
Data Acquisition: TOCSY experiments generally require slightly longer acquisition times than COSY.
-
Data Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
NOESY (Nuclear Overhauser Effect Spectroscopy)
The NOESY experiment provides information about the spatial proximity of protons.
Pulse Sequence: The NOESY pulse sequence incorporates a mixing time during which cross-relaxation (NOE) occurs between spatially close protons.[5]
Key Experimental Steps:
-
Acquire a 1D ¹H Spectrum: Determine the spectral parameters.
-
Set Up NOESY Experiment:
-
Load a standard NOESY parameter set.
-
Set the spectral width in both dimensions.
-
Set the mixing time (d8 in Bruker systems): The optimal mixing time depends on the molecular weight of the compound. For small molecules, a mixing time of 300-800 ms is common.[13][14]
-
Set the number of scans and increments. NOESY is less sensitive than COSY and may require more scans.
-
-
Data Acquisition: NOESY experiments are typically longer than COSY and TOCSY.
-
Data Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is a highly sensitive method for determining one-bond proton-heteroatom correlations.
Pulse Sequence: The HSQC experiment involves a series of pulses to transfer magnetization from protons to the heteronucleus (e.g., ¹³C) and back to the protons for detection.[15]
Key Experimental Steps:
-
Acquire 1D ¹H and ¹³C Spectra: Determine the spectral widths and transmitter offsets for both proton and carbon dimensions.
-
Set Up HSQC Experiment:
-
Load a standard HSQC parameter set.
-
Set the spectral width for the proton dimension (F2) and the carbon dimension (F1).
-
The experiment is optimized for a one-bond coupling constant (¹JCH), typically around 145 Hz for sp³ carbons and 165 Hz for sp² carbons.
-
Set the number of scans and increments.
-
-
Data Acquisition: HSQC is a relatively sensitive heteronuclear experiment.
-
Data Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment is crucial for identifying long-range (2-4 bond) correlations between protons and carbons.
Pulse Sequence: The HMBC pulse sequence is designed to suppress one-bond correlations and enhance long-range correlations.[10]
Key Experimental Steps:
-
Acquire 1D ¹H and ¹³C Spectra: Determine the spectral parameters.
-
Set Up HMBC Experiment:
-
Load a standard HMBC parameter set.
-
Set the spectral widths for both dimensions.
-
Set the long-range coupling constant (ⁿJCH): This is a key parameter and is typically optimized for a value between 4 and 10 Hz to observe 2- and 3-bond correlations.[9]
-
Set the number of scans and increments. HMBC is less sensitive than HSQC and often requires more scans.
-
-
Data Acquisition: HMBC experiments can be lengthy, especially for dilute samples.
-
Data Processing:
-
Apply appropriate window functions.
-
Perform a 2D Fourier transform.
-
Phase correction is typically not required for magnitude-mode HMBC spectra.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for validating a reaction product's structure using 2D NMR and the relationships between the different techniques.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 4. TOCSY: TOtal Correlation SpectroscopY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 5. nmr-center.nmrsoft.com [nmr-center.nmrsoft.com]
- 6. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 7. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 10. ge-2D HMBC Experiment [imserc.northwestern.edu]
- 11. princeton.edu [princeton.edu]
- 12. nmr.oxinst.com [nmr.oxinst.com]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 15. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 6-bromopicolinate: A Procedural Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Tert-butyl 6-bromopicolinate, a halogenated pyridine derivative, requires careful management as a hazardous waste. This guide provides a comprehensive, step-by-step plan for its proper disposal.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the safety data for closely related brominated pyridine compounds, this substance should be treated as hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1][2]
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: All handling and preparation for disposal should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or vapors.[2]
Spill Management
In the event of a spill, isolate the area and prevent the substance from entering drains or waterways.
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place into a designated, labeled, sealed container for hazardous waste.
-
Small Spills (Liquid solution): Absorb the spill with an inert material (e.g., vermiculite, dry sand). Collect the contaminated absorbent material into a designated, labeled, sealed container for hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Quantitative Data Summary
| Hazard Classification | Description | Precautionary Codes | GHS Pictogram |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | P264, P280, P302+P352, P332+P317, P362+P364 | GHS07 |
| Serious Eye Damage/Irritation | Causes serious eye damage/irritation.[1][2] | P280, P305+P354+P338, P317 | GHS07 |
| STOT SE (Category 3) | May cause respiratory irritation.[1][2] | P261, P271, P304+P340, P319 | GHS07 |
Experimental Protocol: Step-by-Step Disposal
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. As a halogenated organic compound, it requires specific waste stream management.
-
Waste Segregation:
-
Do not mix this compound waste with non-halogenated organic waste streams. This prevents the entire container from being classified as more expensive and difficult-to-dispose-of halogenated waste.
-
Collect solid waste (e.g., contaminated weighing paper, gloves) separately from liquid waste (e.g., solutions containing the compound).
-
-
Waste Collection and Containment:
-
Solid Waste: Place all solid waste contaminated with the compound into a clearly labeled, sealable hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., glass or polyethylene).
-
Ensure containers are in good condition and are kept tightly closed except when adding waste.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
Include the full chemical name: "this compound" and its CAS number "910044-07-4". Do not use abbreviations.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Indicate the accumulation start date on the label.
-
-
Storage:
-
Store the sealed and labeled hazardous waste containers in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from drains and sources of ignition.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified environmental management company or your institution's EHS department.[2]
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Tert-butyl 6-bromopicolinate
Essential Safety and Handling Guide for Tert-butyl 6-bromopicolinate
This guide provides essential procedural information for the safe handling, storage, and disposal of this compound, tailored for researchers and drug development professionals.
GHS Hazard Information (Inferred)
Based on available data for related compounds, this compound is anticipated to have the following classifications.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
-
GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)
To ensure personal safety, the following PPE is mandatory when handling this compound. All handling should occur in a well-ventilated laboratory or a chemical fume hood.[1][2][3]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact, which can cause irritation.[1][3] |
| Skin and Body Protection | Laboratory coat. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[1][2] |
Operational and Disposal Plans
Follow these step-by-step procedures for the safe handling and disposal of this compound.
Handling and Storage Protocol
-
Engineering Controls: Always handle this compound in a chemical fume hood to minimize inhalation exposure.[3] Ensure that an eyewash station and safety shower are readily accessible.[1]
-
Grounding: For operations that may generate static electricity, ensure all equipment is properly grounded to prevent ignition.[4]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[4] The recommended storage temperature is between 2-8°C in an inert atmosphere.
Spill Management Protocol
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[1][2]
-
Cleanup: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb it with an inert material (e.g., sand, vermiculite).[1][2]
-
Collection: Place the collected material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Protocol
-
Waste Classification: this compound and its containers must be treated as hazardous waste.
-
Containerization: Collect waste material in a clearly labeled, sealed, and appropriate hazardous waste container.[3]
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company or your institution's Environmental Health and Safety (EHS) department.[1][2] Do not dispose of it down the drain or in regular trash.[1]
First Aid Measures
Immediate action is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Workflow Visualization
The following diagram illustrates the key decision points and workflow for safely handling this compound from receipt to disposal.
Caption: Safe Handling and Disposal Workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
